Hydroxyamine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
hydroxylamine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2 | |
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InChI Key |
WTDHULULXKLSOZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH.H3NO, NH2OH.HCl, ClH4NO | |
| Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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| Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Molecular Weight |
69.49 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS. | |
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| Record name | Hydroxylamine hydrochloride | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble) | |
| Record name | HYDROXYLAMINE HYDROCHLORIDE | |
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Density |
1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³ | |
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CAS No. |
5470-11-1 | |
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| Record name | Hydroxyamine hydrochloride | |
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| Record name | Hydroxylamine hydrochloride | |
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Melting Point |
304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C | |
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| Record name | Hydroxylamine hydrochloride | |
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Ii. Advanced Synthetic Methodologies and Mechanistic Studies
Contemporary Synthetic Routes to Hydroxylamine (B1172632) Hydrochloride
Modern synthetic strategies for producing hydroxylamine hydrochloride are centered on improving efficiency, safety, and product quality. The two predominant pathways explored are the hydrolysis of nitromethane (B149229) and the hydrolysis of oximes.
A key challenge in the traditional nitromethane hydrolysis process is its heterogeneous nature, which can lead to risks in scale-up and batch operations. researchgate.netrsc.org To mitigate these issues, a homogeneous synthesis system has been developed by incorporating the by-product, formic acid, into the reaction mixture. researchgate.netrsc.org This approach ensures better contact between reactants, leading to enhanced reaction rates. researchgate.net
Nitromethane Hydrolysis Pathway and Process Optimization
Acid-Catalyzed Homogeneous Systems
Kinetics and Reaction Characteristics
The strong acid-catalyzed hydrolysis of primary nitroalkanes like nitromethane has been studied to elucidate its kinetics and mechanism. rsc.org The reaction is understood to be complex, with water and acid exerting varied effects on the hydrolysis rate. researchgate.netrsc.org Studies involving density functional theory (DFT) calculations have identified the formal 1,3-H-shift of nitromethane (CH₃NO₂) to its transient aci-form (CH₂=NO₂H) as the rate-limiting step, with a calculated activation barrier of 29.6 kcal/mol. researchgate.net This is followed by a multi-step acid hydrolysis to cleave the C=N bond, ultimately forming the hydroxylammonium ion (NH₃OH⁺) and formic acid (HCOOH). researchgate.net
| Parameter | Finding | Source(s) |
| Rate-Limiting Step | Formal 1,3-H-shift of nitromethane to its aci-form | researchgate.net |
| Activation Energy | ~25-29.6 kcal/mol | researchgate.netrsc.orgresearchgate.net |
| Catalytic Acid Efficacy | H₂SO₄ > HCl > HClO₄ | rsc.org |
| Reactivity of Nitroalkanes | Nitroethane > 1-Nitropropane > Nitromethane | rsc.org |
Influence of Acid Concentration and Temperature on Reaction Rate
Kinetic experiments performed at temperatures below 120 °C to suppress side reactions revealed that optimized conditions of 110 °C and a hydrochloric acid (HCl) concentration greater than 5.0 M can dramatically accelerate the reaction. researchgate.netrsc.org Under these optimized conditions in a homogeneous system, the time required to achieve a 90% conversion of nitromethane was significantly reduced to just four hours. researchgate.netrsc.org In general, for acid hydrolysis reactions, increasing both temperature and acid concentration tends to increase the yield of the desired product, up to a point where degradation of the products may occur. researchgate.net
| Temperature (°C) | HCl Concentration (M) | Reaction Time for 90% Conversion (hours) | Source(s) |
| 110 | >5.0 | 4 | researchgate.netrsc.org |
To address the safety concerns associated with the batch operation of nitromethane hydrolysis, continuous flow reactors have been successfully implemented. researchgate.netrsc.org The use of a stop-flow microtube reactor for kinetic studies has confirmed the high consistency between its performance and that of a continuous flow reactor. researchgate.netrsc.org This validation confirms the feasibility of a well-designed flow synthesis of hydroxylamine hydrochloride, which offers intensified contact between reactants and better process control, thereby enhancing both safety and efficiency. researchgate.net
An alternative major pathway to hydroxylamine hydrochloride involves the synthesis and subsequent acid hydrolysis of oximes. chemicalbook.commdpi.com This method, sometimes referred to as the oximation method, typically begins with the formation of an oxime from a ketone or aldehyde and a source of hydroxylamine, followed by hydrolysis of the oxime in an acidic medium to release hydroxylamine hydrochloride. chemicalbook.comnih.gov
A common industrial example involves reacting sodium nitrite (B80452) with sodium metabisulfite (B1197395) and sulfuric acid, then treating the intermediate with acetone (B3395972) to form acetone oxime. chemicalbook.comchemicalbook.com This acetone oxime is then hydrolyzed with hydrochloric acid to yield hydroxylamine hydrochloride and acetone, with the acetone being recovered for reuse. chemicalbook.comchemicalbook.comorgsyn.org Other oximes, such as methyl ethyl ketoxime, can also be used as the starting material for acid hydrolysis. google.com
A significant challenge in oxime hydrolysis is that the reaction is limited by chemical equilibrium. google.comrsc.org To overcome this, advanced techniques have been developed that couple the hydrolysis reaction with a separation process. google.com One such method uses pervaporation membrane separation to continuously remove the ketone by-product (e.g., cyclohexanone), which shifts the equilibrium towards the products and greatly enhances the conversion rate and yield of hydroxylamine salts. google.com Using this coupling technique, the conversion of cyclohexanone (B45756) oxime was increased from an equilibrium of 6.5% to 70.3%. google.com Similarly, coupling electrodialysis with oxime hydrolysis has been shown to be an effective integrated method for the synthesis and separation of hydroxylamine salts. rsc.org
| Oxime | Hydrolysis Method | Enhancement Technique | Achieved Conversion/Yield | Source(s) |
| Acetone Oxime | Acid Hydrolysis | Standard Batch | - | chemicalbook.comorgsyn.org |
| Cyclohexanone Oxime | Acid Hydrolysis | Pervaporation Membrane Coupling | 70.3% Conversion | google.com |
| Diacetylmonoxime | Acid Hydrolysis | Pervaporation Membrane Coupling | 79.5% Conversion | google.com |
| Generic Oxime | Sulfuric Acid Hydrolysis | Electrodialysis Coupling | 67.59% Yield | rsc.org |
Electrosynthesis of Hydroxylamine and its Salts
Electrosynthesis, driven by electricity, is emerging as a sustainable alternative for producing hydroxylamine, potentially overcoming the drawbacks of traditional, energy-intensive manufacturing processes. cas.cn This approach often utilizes water as a proton source and can operate under mild conditions. cas.cnresearchgate.net
The electrocatalytic reduction of nitrate (B79036) (NO₃⁻) and nitrite (NO₂⁻) offers a sustainable route to hydroxylamine (NH₂OH). nih.gov This process is challenging because hydroxylamine is an unstable intermediate, and over-reduction can easily occur, leading to ammonia (B1221849) (NH₃) as the final product. nih.govacs.org Therefore, a key goal is to design electrocatalysts that can selectively produce NH₂OH and suppress its further reduction. nih.gov
Researchers have focused on designing catalysts that have a high energy barrier for the reduction of NH₂OH. nih.govcolab.ws In-situ characterizations have confirmed that NH₂OH and nitroso radical (HNO) are generated as intermediates during the reduction of nitrate to ammonia. nih.govresearchgate.net The challenge lies in enriching and extracting the NH₂OH before it is converted to ammonia. nih.gov One strategy involves using zinc phthalocyanines (ZnPc) as a catalyst, which has demonstrated a Faradaic efficiency (FE) of 53 ± 1.7% for NH₂OH production from nitrate, with a partial current density exceeding 270 mA cm⁻². nih.govresearchgate.net Another approach involves the one-pot electrosynthesis of cyclohexanone oxime by co-reducing cyclohexanone with nitrate at a cathode. The generated NH₂OH intermediate reacts spontaneously with cyclohexanone in the electrolyte to form the oxime. acs.org
Intermetallic nanosheets have been synthesized to act as highly selective electrocatalysts for the reduction of nitrate to hydroxylamine. acs.orgacs.org Specifically, ultrathin intermetallic PtSn nanosheets with a hexagonal close-packed crystal structure have shown significant promise. acs.org Mechanistic studies reveal that the p–d orbital hybridization between the p-block element tin (Sn) and the d-block element platinum (Pt) is key to the catalyst's performance. acs.orgfigshare.com This hybridization enhances the adsorption of nitrate ions (NO₃⁻) onto the catalyst surface and facilitates the desorption of the desired product, hydroxylamine (NH₂OH). acs.org
Crucially, these PtSn nanosheets also suppress the competing hydrogen evolution reaction (HER) and prevent the over-reduction of hydroxylamine to ammonia. acs.org This high selectivity allows for efficient production of hydroxylamine. Under optimized conditions, the PtSn nanosheet catalyst achieved a maximum Faradaic efficiency for NH₂OH of 82.83 ± 1.55% and a high yield rate. acs.org
Table 2: Performance of Intermetallic PtSn Nanosheets in Hydroxylamine Electrosynthesis
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Max. Faradaic Efficiency (FE) | 82.83 ± 1.55% | at -0.10 V vs RHE | acs.org |
| Max. Yield of NH₂OH | 6.15 ± 0.32 mmol h⁻¹ mgcat⁻¹ | at -0.25 V vs RHE | acs.org |
| FE in Zn–NO₃⁻ Battery | 80.42% | at 20 mA cm⁻² | acs.org |
| Yield Rate in Zn–NO₃⁻ Battery | 1.48 mmol h⁻¹ mgcat⁻¹ | at 20 mA cm⁻² | acs.org |
A novel and sustainable approach for synthesizing hydroxylamine directly from ambient air and water involves a plasma-electrochemical cascade pathway (PECP). linkresearcher.comresearchgate.netresearchgate.net This two-step process operates entirely at room temperature and pressure. researchgate.net
In the first step, a plasma discharge device is used to treat ambient air and water. cas.cnresearchgate.net This plasma treatment facilitates nitrogen fixation, converting atmospheric nitrogen into nitrogen oxides (NOx) which then dissolve in water to form a nitric acid (HNO₃) solution. linkresearcher.comcas.cn This step can produce nitric acid solutions with concentrations up to 120.1 mM. linkresearcher.comresearchgate.net
Table 3: Performance of Plasma-Electrochemical Cascade Pathway (PECP) for Hydroxylamine Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Ambient Air, Water | linkresearcher.comcas.cnresearchgate.net |
| Step 1 Product | Nitric Acid (HNO₃) Solution | cas.cnresearchgate.net |
| Max. HNO₃ Concentration | 120.1 mM | linkresearcher.comresearchgate.net |
| Step 2 Catalyst | Bismuth-based | linkresearcher.comresearchgate.net |
| Max. Faradaic Efficiency (FE) | 81.0% | linkresearcher.comresearchgate.net |
| Selectivity | 95.8% | linkresearcher.comresearchgate.net |
| NH₂OH Yield Rate | 713.1 μmol cm⁻² h⁻¹ | linkresearcher.comresearchgate.net |
By-product Utilization and Waste Minimization in Synthesis
Efficient and environmentally conscious synthesis of hydroxylamine hydrochloride necessitates a focus on by-product utilization and waste minimization. Key industrial methods have incorporated strategies to recycle and repurpose materials that would otherwise be discarded, thereby enhancing economic viability and reducing environmental impact.
In the oxime acid decomposition method , a significant by-product is the ketone generated during the hydrolysis of the corresponding oxime. guidechem.comchemicalbook.com For instance, when butanone oxime is used as the raw material, its acid-catalyzed hydrolysis yields hydroxylamine hydrochloride and butanone. guidechem.comzhishangchemical.com This butanone can be recovered through distillation and recycled back into the process for the synthesis of more butanone oxime, creating a closed-loop system that minimizes waste. guidechem.comzhishangchemical.com The yield of hydroxylamine hydrochloride in such processes can reach 96%, with a butanone recovery rate of 95%. zhishangchemical.com
Another approach involves the recycling of hydroxylamine hydrochloride from the mother liquor . After the crystallization of hydroxylamine hydrochloride, the remaining mother liquor, which contains residual product and impurities, can be treated to recover valuable materials. google.com One method involves an oximation reaction where a ketone and ammonium (B1175870) hydroxide (B78521) are added to the mother liquor to convert the remaining hydroxylamine into an oxime. google.com This oxime can then be separated and hydrolyzed back into hydroxylamine hydrochloride, which is subsequently purified. google.com
The nitromethane hydrolysis method for synthesizing hydroxylamine hydrochloride generates a by-product mixture of hydrochloric acid and formic acid. google.comguidechem.com This acidic mixture can be recovered and utilized. A patented process describes the neutralization of the hydrochloric acid component with calcium oxide to produce calcium chloride. google.com The remaining formic acid can then be isolated and reacted with potassium hydroxide to synthesize potassium formate (B1220265) or potassium diformate, both of which are valuable chemical products. google.com This method provides a clear pathway for converting acidic waste streams into commercially useful salts. google.com
Furthermore, in processes for synthesizing N-substituted hydroxylamines, such as N-benzylhydroxylamine hydrochloride, the unreacted hydroxylamine hydrochloride can be recovered from the aqueous phase after product extraction. mdpi.com By concentrating the aqueous phase and extracting with methanol, a significant portion of the hydroxylamine hydrochloride can be reclaimed and reused in subsequent batches, with a reported recovery rate of 47%. mdpi.com
These examples highlight a clear trend towards integrating circular economy principles into the chemical synthesis of hydroxylamine hydrochloride, where by-products are viewed as resources rather than waste.
Detailed Reaction Mechanisms Involving Hydroxylamine Hydrochloride
Redox Reaction Mechanisms
Hydroxylamine hydrochloride participates in various redox reactions, acting as a reducing agent. The mechanisms of these reactions are complex and can involve the formation of several reactive intermediates.
The reaction between hydroxylamine (in the form of hydroxylamine hydrochloride) and hydrogen peroxide (H₂O₂) in aqueous media is a source of hydroxyl radicals (HO•) . acs.org This reaction is relatively slow, but its rate increases with decreasing pH. acs.org The oxidation of hydroxylamine by H₂O₂ is proposed to occur in a two-step process. acs.orgnih.gov
In the reaction with bromate (B103136) ions (BrO₃⁻) in an acidic aqueous medium, hydroxylamine hydrochloride is oxidized. scholarsresearchlibrary.com The reaction exhibits first-order kinetics with respect to both hydroxylamine and bromate ions. scholarsresearchlibrary.com The rate of the reaction is also dependent on the hydrogen ion concentration. scholarsresearchlibrary.com The positive effect of ionic strength on the reaction rate suggests that the rate-determining step involves the interaction of two ions with like charges. scholarsresearchlibrary.com Spectroscopic analysis indicates that the reaction likely proceeds through an outer-sphere mechanism, without the formation of a stable intermediate complex. scholarsresearchlibrary.com
In acidic solutions, hydroxylamine exists as the protonated hydroxylammonium ion (NH₃OH⁺). This protonated form plays a crucial role in the production of radicals when reacting with oxidants like hydrogen peroxide. acs.orgnih.gov The activation of H₂O₂ by protonated hydroxylamine is considered the initial step in a two-step oxidation mechanism that generates hydroxyl radicals. acs.org The presence of metal ions, such as Ce(IV), can further facilitate the decomposition of protonated hydroxylamine to form the aminoxyl radical. nih.gov
The reaction between protonated hydroxylamine and H₂O₂ leads to the formation of an intermediate protonated aminoxyl radical (H₂NO•⁺) through an H-atom abstraction reaction, which concurrently produces a hydroxyl radical. nih.gov
The kinetics of the reactions between hydroxylamine hydrochloride and various oxidants have been studied to determine their rate laws and constants.
Reaction with Hydrogen Peroxide: The reaction between hydroxylamine and hydrogen peroxide to produce hydroxyl radicals has been determined to be a second-order reaction. acs.org The rate constant for this reaction is relatively low.
| Oxidant | Rate Law | Second-Order Rate Constant (k) | Conditions |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Rate = k[HA][H₂O₂] | (2.2 ± 0.2) × 10⁻⁴ M⁻¹s⁻¹ | pH not specified |
Reaction with Bromate Ions: The redox reaction between hydroxylamine hydrochloride and bromate ions in an aqueous acidic medium follows second-order kinetics, being first order in each reactant. scholarsresearchlibrary.com The rate of the reaction increases with an increase in the ionic strength of the medium. scholarsresearchlibrary.com
| Oxidant | Order of Reaction | Effect of Ionic Strength | Conditions |
|---|---|---|---|
| Bromate (BrO₃⁻) | First order in [NH₃OH⁺] and [BrO₃⁻] | Rate increases with increasing ionic strength | Aqueous HCl, T = 29.5 ± 0.5°C, µ = 1.0 mol dm⁻³ (NaCl), [H⁺] = 1.0 x 10⁻² mol dm⁻³ |
The oxidation of hydroxylamine hydrochloride proceeds through the formation of highly reactive nitrogen-containing intermediates, such as the aminoxyl radical (H₂NO•) and nitroxyl (B88944) (HNO) . gatech.edunih.gov
The formation of the aminoxyl radical is proposed as the first product in the oxidation of hydroxylamine. gatech.edu This can occur through a one-electron oxidation. For instance, in the presence of certain metal oxidants, it is suggested that Mn(IV) is reduced to Mn(III) with the concurrent formation of an aminoxyl radical. gatech.edu This radical can then undergo further oxidation.
The two-electron oxidation of hydroxylamine can directly lead to the formation of nitroxyl (HNO). nih.gov This intermediate is implicated in numerous biological and chemical processes. In the reaction of hydroxylamine with oxidants, the formation of HNO can be followed by its rapid dimerization to produce nitrous oxide (N₂O) and water. gatech.edu The presence of HNO as an intermediate has been supported by trapping experiments. For example, in the oxidation of hydroxylamine by birnessite, the addition of an HNO scavenger suppressed the production of N₂O. gatech.edu
The reaction of protonated hydroxylamine with hydrogen peroxide is also believed to generate an intermediate protonated aminoxyl radical (H₂NO•⁺). acs.orgnih.gov This intermediate can then react further with another molecule of hydrogen peroxide to produce a hydroxyl radical. nih.gov
Fenton and Fenton-like Systems
Hydroxylamine hydrochloride plays a crucial role in enhancing the efficacy of Fenton and Fenton-like systems, which are advanced oxidation processes used for the degradation of recalcitrant organic pollutants in water. Its primary function is to accelerate the regeneration of the catalytic ferrous ion (Fe(II)), which is a key step in the Fenton reaction cycle.
Similarly, in copper-based Fenton-like systems, hydroxylamine hydrochloride facilitates the reduction of cupric copper (Cu(II)) to cuprous copper (Cu(I)). thieme-connect.com This regeneration of the active Cu(I) species enhances the activation of oxidants like peroxydisulfate (B1198043) (PDS), leading to the increased production of both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). thieme-connect.com The presence of hydroxylamine has been shown to markedly accelerate the degradation of organic dyes in the Cu(II)/PDS system, particularly under neutral pH conditions. thieme-connect.com In Fe-Cu bimetallic systems, hydroxylamine accelerates the redox cycles of both Fe(III)/Fe(II) and Cu(II)/Cu(I), further boosting the system's capacity to degrade organic pollutants by activating peroxymonosulfate. orgchemres.org
Hydroxylamine hydrochloride enhances both homogeneous and heterogeneous Fenton and Fenton-like catalytic systems. In homogeneous systems, where the iron or copper catalyst is dissolved in the reaction medium, hydroxylamine's primary role is the rapid regeneration of the active catalytic species (Fe(II) or Cu(I)) in the solution phase. thieme-connect.comresearchgate.net
In heterogeneous catalysis, where the catalyst is a solid material, hydroxylamine also proves beneficial. For instance, in systems using pyrite (B73398) (FeS₂) as a heterogeneous Fenton-like catalyst, hydroxylamine facilitates the regeneration of Fe(II) on the pyrite surface. nih.gov This promotes the generation of reactive oxygen species and leads to the efficient degradation of various organic contaminants. nih.gov Similarly, the use of hydroxylamine with Fe-doped alginate (Fe-Alg) as a catalyst for peroxydisulfate activation has been shown to overcome the limitations of traditional Fe(II)/PDS systems, such as a narrow working pH range and the production of large amounts of iron sludge. rsc.org The strong reducing capability of hydroxylamine significantly enhances the catalytic ability of the Fe-Alg for PDS activation. rsc.org
Advanced Oxidation Processes (AOPs) Driven by Hydroxylamine
Hydroxylamine-driven advanced oxidation processes (HAOPs) have garnered significant attention for their effectiveness in water treatment. researchgate.net These processes leverage the reactivity of hydroxylamine to either directly generate reactive species or to enhance existing AOPs. researchgate.net
The primary application of hydroxylamine-enhanced AOPs is the degradation of persistent organic pollutants. The accelerated production of highly reactive species like •OH and SO₄•⁻ leads to the rapid breakdown of a wide range of contaminants. For example, the addition of hydroxylamine to the Fe(II)/PMS system has been shown to effectively degrade benzoic acid. bris.ac.uk In another study, the Fe-Alg/HA/PDS system efficiently eliminated various refractory organic contaminants, including diclofenac, sulfamethoxazole, oxytetracycline, and bisphenol AF. rsc.org The olivine-HA Fenton system was also found to be effective in oxidizing the dye pollutant methyl orange. scribd.com
| Contaminant | AOP System | Key Findings | Reference |
|---|---|---|---|
| Benzoic Acid | HA/Fe(II)/PMS | Rapid degradation in the pH range of 2.0–6.0 due to accelerated Fe(III)/Fe(II) cycle. | bris.ac.uk |
| Methyl Orange | Olivine-HA Fenton | Effective oxidation driven by the continuous production of aqueous Fe(II). | scribd.com |
| Diclofenac, Sulfamethoxazole, Oxytetracycline, Bisphenol AF | Fe-Alg/HA/PDS | Efficient elimination of refractory organic pollutants under neutral conditions. | rsc.org |
| Glycerin | HA/Fenton | Enhanced removal from saline water by accelerating the ferric system. | nsf.gov |
While effective for degradation, the use of hydroxylamine in AOPs can lead to the formation of reactive nitrogen species (RNS) and subsequently, nitroso and nitro products. researchgate.net In the hydroxylamine-driven Cu(II)/peroxymonosulfate system for phenol (B47542) oxidation, the formation of p-nitrosophenol, 2-nitrophenol, and 4-nitrophenol (B140041) was observed, accounting for a significant portion of the transformed phenol under certain conditions. researchgate.net The proposed mechanism involves the two-electron oxidation of hydroxylamine by Cu(II) to form nitroxyl (HNO/NO⁻). researchgate.net This intermediate is then further oxidized by sulfate or hydroxyl radicals to generate nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂), which are the primary RNS involved in the formation of the nitro(so) products. researchgate.net The potential for forming these toxic byproducts necessitates careful consideration and risk assessment when employing hydroxylamine-driven AOPs for environmental remediation. researchgate.net
Organic Transformation Mechanisms
Beyond its role in degradation processes, hydroxylamine hydrochloride is a versatile reagent in organic synthesis, participating in a variety of transformation mechanisms.
One of the most common applications is the conversion of aldehydes and ketones to oximes. scribd.comchemicalbook.com This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. scribd.com The reaction is often carried out in the presence of a base to neutralize the liberated HCl. scribd.com
| Transformation | Substrate | Product | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Conversion to Nitriles | Aldehydes | Nitriles | In-situ formation of an aldoxime followed by dehydration. | orgchemres.orgrsc.org |
| Transamidation | Primary Amides | Secondary/Tertiary Amides | Activation of the primary amide via hydrogen bonding or formation of a hydroxamic acid intermediate, followed by nucleophilic attack by an amine. | nih.govresearchgate.netresearchgate.net |
| Synthesis of Oximes | Aldehydes/Ketones | Oximes | Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration. | scribd.comchemicalbook.com |
Hydroxylamine hydrochloride is also a key reagent in the one-pot synthesis of nitriles from aldehydes. orgchemres.orgrsc.org The plausible mechanism involves the initial reaction of the aldehyde with hydroxylamine hydrochloride to form an aldoxime intermediate. rsc.org This oxime then undergoes dehydration, often facilitated by a catalyst or dehydrating agent, to yield the corresponding nitrile. rsc.org Various catalysts, including ferric hydrogen sulfate, have been employed for this transformation. orgchemres.org
Furthermore, hydroxylamine hydrochloride has been investigated as a catalyst for transamidation reactions, which involve the conversion of a primary amide to a secondary or tertiary amide. nih.govresearchgate.netresearchgate.net Two alternative mechanisms have been proposed for this transformation. One pathway involves non-covalent catalysis through hydrogen bonding, where hydroxylamine activates the primary amide towards nucleophilic attack by an amine. researchgate.net The other pathway suggests covalent catalysis via the formation of a hydroxamic acid intermediate, which then reacts with the amine to give the final amide product. researchgate.net
Oxime Formation from Carbonyl Compounds
The formation of oximes is a versatile reaction applicable to a wide range of aldehydes and ketones. scribd.com Generally, the reaction proceeds under neutral or mildly acidic conditions. researchgate.net At low pH, the hydroxylamine exists predominantly in its protonated, less reactive form, while at higher pH, the concentration of the more reactive free base increases. researchgate.net The reaction is often carried out by heating the reactants in a suitable solvent. nih.gov
Derivatization Mechanisms for Analytical Applications
The formation of oximes is a critical derivatization technique in analytical chemistry, particularly for the detection and quantification of carbonyl compounds. By converting volatile and often unstable carbonyls into more stable and detectable oxime derivatives, their analysis via methods like gas chromatography-mass spectrometry (GC-MS) is greatly facilitated. nih.govcoresta.orgcoresta.org
A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). coresta.orgcoresta.orgencyclopedia.pub This reagent reacts with carbonyls to form PFBHA-oximes, which are amenable to GC-MS analysis. encyclopedia.pub This method has been successfully applied to the analysis of a wide array of carbonyl compounds, including aldehydes, ketones, dicarbonyls, and hydroxycarbonyls in various matrices such as e-liquids and exhaled breath. coresta.orgunipi.it The derivatization is typically performed by mixing the sample with a solution of PFBHA and allowing the reaction to proceed at room temperature. coresta.org
Another derivatization agent, O-tert-butylhydroxylamine hydrochloride (TBOX), has been introduced as a practical alternative to PFBHA. nih.gov TBOX offers advantages such as forming lower molecular weight oximes, which can be beneficial for the detection of multi-carbonyl compounds. nih.gov The derivatization with TBOX has been successfully used to identify carbonyl products from the ozonolysis of limonene. nih.gov
The general mechanism for these derivatization reactions involves the nucleophilic addition of the hydroxylamine derivative to the carbonyl group, followed by the elimination of a water molecule to form the corresponding oxime. encyclopedia.pub The reaction conditions, such as pH and reaction time, are optimized to ensure complete derivatization and accurate quantification of the target carbonyl compounds. coresta.org
Amide and Hydroxamic Acid Synthesis
Hydroxylamine hydrochloride is a versatile reagent employed in the synthesis of both amides and hydroxamic acids. The synthesis of formamide (B127407) derivatives, for instance, can be efficiently catalyzed by hydroxylamine hydrochloride, requiring smaller amounts of formic acid and proceeding at room temperature. isca.me
Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are synthesized through various methods involving hydroxylamine hydrochloride. tojqi.net A common approach is the reaction of esters with hydroxylamine. tojqi.netorganic-chemistry.org In this method, free hydroxylamine is often generated in situ from hydroxylamine hydrochloride using a strong base like sodium methoxide, sodium hydroxide, or potassium hydroxide in a polar solvent such as methanol. nih.gov This in situ generation is necessary as free hydroxylamine is somewhat volatile. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydroxylamine attacks the ester carbonyl group. This method has been utilized in the synthesis of various hydroxamic acids, including potent histone deacetylase (HDAC) inhibitors. nih.gov
Another route to hydroxamic acids involves the reaction of acyl chlorides with hydroxylamine hydrochloride. tojqi.net Additionally, carboxylic acids can be converted to hydroxamic acids in a one-pot reaction by first activating the carboxylic acid with a coupling agent, followed by reaction with hydroxylamine. nih.gov
Covalent Catalysis via Hydroxamic Acid Formation
In certain reactions, such as the transamidation of amides, hydroxylamine hydrochloride can act as a covalent catalyst. researchgate.netresearchgate.net This catalytic pathway involves the initial reaction of hydroxylamine with the amide to form a hydroxamic acid intermediate. researchgate.net This intermediate is more reactive than the starting amide and readily undergoes aminolysis with an incoming amine to yield the final transamidated product and regenerate the hydroxylamine catalyst. researchgate.net Computational studies have shown that this covalent catalysis pathway, proceeding through a hydroxamic acid intermediate, can be energetically more favorable than non-covalent pathways. researchgate.net
Non-Covalent Catalysis by Hydrogen Bonding
Hydroxylamine hydrochloride can also catalyze reactions through non-covalent interactions, specifically hydrogen bonding. researchgate.netresearchgate.netnoaa.gov In the transamidation of primary amides, it is proposed that hydroxylamine hydrochloride activates the amide by forming a hydrogen-bonding complex. noaa.govbath.ac.uk This hydrogen bonding increases the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. researchgate.net This proposed mechanism suggests a direct attack of the amine on the activated primary amide, leading to the final products. thieme-connect.com
Transamidation Reactions and Mechanistic Pathways
Transamidation, the conversion of one amide into another by reaction with an amine, is a synthetically useful transformation. researchgate.netnih.gov Hydroxylamine hydrochloride has emerged as an effective catalyst for the transamidation of primary amides with primary or secondary amines, providing access to secondary and tertiary amides. noaa.govbath.ac.uknih.gov This metal-free catalytic system offers a method to activate the generally robust primary amide group. noaa.govbath.ac.uk
Two primary mechanistic pathways have been proposed for hydroxylamine hydrochloride-catalyzed transamidation:
Covalent Catalysis: This pathway involves the initial formation of a hydroxamic acid intermediate from the reaction of hydroxylamine with the primary amide. researchgate.netresearchgate.net This intermediate is then attacked by the amine, leading to the transamidated product.
Non-Covalent Catalysis: In this mechanism, hydroxylamine hydrochloride activates the primary amide through hydrogen bonding, facilitating a direct nucleophilic attack by the amine. researchgate.netresearchgate.netnoaa.gov
Computational studies on the transamidation of acetamide (B32628) with primary amines suggest that the covalent catalysis pathway via hydroxamic acid formation is the more dominant and energetically favorable route. researchgate.net The choice of pathway can be influenced by the specific substrates and reaction conditions. nih.gov
Nitrile Synthesis from Aldehydes
Hydroxylamine hydrochloride is a key reagent in the one-pot synthesis of nitriles from aldehydes. orgchemres.orgajgreenchem.comasianpubs.orgasianpubs.orgthieme-connect.com This transformation proceeds through the in-situ formation of an aldoxime, which is subsequently dehydrated to the corresponding nitrile. orgchemres.org This method is advantageous as it utilizes readily available starting materials and avoids the use of highly toxic cyanide reagents. orgchemres.orgasianpubs.org
The reaction is typically carried out by treating an aldehyde with hydroxylamine hydrochloride in the presence of a catalyst and often at elevated temperatures. orgchemres.org A variety of catalysts have been employed to facilitate the dehydration of the intermediate aldoxime. These include:
Metal Catalysts: Ferric hydrogen sulfate orgchemres.org, ferrous sulfate asianpubs.org, and sodium iodide thieme-connect.com have been shown to be effective catalysts for this transformation.
Solid Supports: Silica (B1680970) gel can be used as a support and catalyst, often under solvent-free or microwave irradiation conditions, promoting a greener and more facile synthesis. ajgreenchem.comasianpubs.org
Other Reagents: Anhydrous sodium sulphate and sodium bicarbonate have also been used as catalysts in dry media under microwave irradiation. asianpubs.org
The reaction is applicable to a wide range of both aromatic and aliphatic aldehydes, tolerating various functional groups. orgchemres.orgajgreenchem.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired nitrile products.
Table of Reaction Conditions for Nitrile Synthesis from Aldehydes
| Aldehyde Type | Catalyst | Solvent | Conditions | Yield | Reference |
| Aromatic & Aliphatic | Ferric hydrogen sulfate | DMF | 120 °C | Good to Excellent | orgchemres.org |
| Aromatic & Aliphatic | Silica-gel | Solvent-free | Hot condition | Effective | ajgreenchem.com |
| Aromatic & Aliphatic | Anhydrous sodium sulphate & sodium bicarbonate | Dry media | Microwave irradiation (560 W) | High | asianpubs.org |
| Aromatic & Aliphatic | Ferrous sulphate | DMF | Reflux | 90-95% | asianpubs.org |
| Aromatic & Aliphatic | Sodium iodide | Acetonitrile | Reflux | - | thieme-connect.com |
N-Formylation of Amines
Hydroxylamine hydrochloride has been identified as an effective and environmentally benign catalyst for the N-formylation of amines. isca.me This methodology presents a significant advancement over many existing protocols that often necessitate harsh reaction conditions, extended reaction times, or the use of toxic and thermally unstable catalysts. isca.me The utilization of hydroxylamine hydrochloride allows for the reaction to be carried out under neat (solvent-free) conditions at room temperature, affording formamide derivatives in good to excellent yields. isca.meresearchgate.net
A key advantage of this protocol is the reduced requirement for formic acid, a common reagent in N-formylation reactions. isca.me The catalytic action of hydroxylamine hydrochloride facilitates the amidation process efficiently, making it a simple, economical, and greener alternative for the synthesis of formamides. isca.me These formylated compounds are valuable precursors and intermediates in the synthesis of various medicinally and industrially significant molecules, including 1,2-dihydroquinolines, substituted aryl imidazoles, and cancer chemotherapeutic agents. isca.me
The reaction of various primary and secondary amines with formic acid in the presence of a catalytic amount of hydroxylamine hydrochloride has been demonstrated to be highly efficient. researchgate.net The plausible mechanism involves the enhancement of the reaction rate by hydroxylamine hydrochloride, though the precise catalytic cycle is a subject of ongoing investigation. isca.me
Table 1: N-formylation of various amines using hydroxylamine hydrochloride as a catalyst.
| Entry | Amine | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-CH₃-aniline | N-(4-methylphenyl)formamide | 330 | 76 |
| 2 | 2-Cl-aniline | N-(2-chlorophenyl)formamide | 60 | 93 |
| 3 | 4-F-aniline | N-(4-fluorophenyl)formamide | 90 | 80 |
| 4 | Aniline | N-phenylformamide | 70 | 97 |
| 5 | 3-COCH₃-aniline | N-(3-acetylphenyl)formamide | 230 | 75 |
| 6 | 2-OH-aniline | N-(2-hydroxyphenyl)formamide | 200 | 95 |
| 7 | 4-NO₂-aniline | N-(4-nitrophenyl)formamide | 20 | 90 |
Data sourced from Research Journal of Chemical Sciences. researchgate.net
Synthesis of Heterocyclic Compounds (e.g., Pyrazoles)
Hydroxylamine hydrochloride serves as a crucial reagent in the synthesis of various heterocyclic compounds, most notably pyrazoles and their derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of applications in the pharmaceutical and agrochemical industries due to their diverse biological activities. nih.gov
The synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. However, hydroxylamine hydrochloride is utilized in reactions that lead to the formation of related five-membered heterocycles or as a precursor in multi-step syntheses. For instance, it can react with α,β-unsaturated ketones or aldehydes to form isoxazolines, which can then be converted to other heterocyclic systems. nih.gov
In one documented method, new 3,5-disubstituted pyrazoles were prepared from the reaction of (N'1E, N'3E)- N'1, N'3-bis (3,4,5-substitutedbenzylidene)malonohydrazide with hydrazine hydrate. nih.gov In a parallel synthesis, the same starting material was reacted with hydroxylamine hydrochloride under solvothermal conditions to produce isoxazole (B147169) derivatives, highlighting the utility of hydroxylamine hydrochloride in generating heterocyclic diversity. nih.gov The yields for these reactions are reported to be in the range of 75–96%. nih.gov
Another synthetic strategy involves the reaction of pyrazole-enaminones with hydroxylamine hydrochloride to produce pyrazole-isoxazolines in very good yields. nih.gov These intermediates can be subsequently dehydrated to furnish the corresponding pyrazole-isoxazoles. nih.gov Furthermore, hydroxylamine hydrochloride is used to convert functional groups on a pre-existing pyrazole (B372694) ring. For example, a 3-formylpyrazole can be treated with hydroxylamine hydrochloride to yield an oxime, which can then undergo further transformations to introduce nitro groups onto the pyrazole core. mdpi.com
The conversion of N-substituted pyrazole ester intermediates to their respective hydroxamates can also be achieved using hydroxylamine hydrochloride, often under microwave irradiation, which is a key step in the synthesis of pyrazole-based inhibitors of certain enzymes. scispace.com
Table 2: Synthesis of Heterocyclic Compounds using Hydroxylamine Hydrochloride.
| Starting Material | Reagent(s) | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (N'1E, N'3E)- N'1, N'3-bis (3,4,5-substitutedbenzylidene)malonohydrazide | Hydroxylamine hydrochloride | Isoxazole | Solvothermal, 150°C | 75-96% | nih.gov |
| Pyrazole-enaminones | Hydroxylamine hydrochloride | Pyrazole-isoxazoline | Cyclocondensation | Very good | nih.gov |
| 3-formylpyrazole | Hydroxylamine hydrochloride | 3-(hydroxyimino)methyl-pyrazole | - | - | mdpi.com |
| N-substituted pyrazole ester | Hydroxylamine hydrochloride | N-substituted pyrazole hydroxamate | Microwave irradiation | - | scispace.com |
Isomerization and Decomposition Pathways
The thermal instability of hydroxylamine and its salts, including hydroxylamine hydrochloride, is a critical consideration in their handling and application. researchgate.netacs.org The decomposition can be vigorous and potentially explosive under certain conditions. nih.gov
Theoretical and experimental studies have been conducted to elucidate the complex decomposition pathways of hydroxylamine. researchgate.netacs.org It has been proposed that simple unimolecular bond dissociations are unlikely to be the primary decomposition route. acs.org Instead, a bimolecular isomerization of hydroxylamine into ammonia oxide is considered the most energetically favorable initial step. acs.org This bimolecular reaction has a significant activation barrier. acs.org
Subsequent reaction pathways are complex and can lead to a variety of products. The decomposition of hydroxylamine free base at elevated temperatures is thought to proceed via different mechanisms under acidic and alkaline conditions. ntnu.no In acidic solutions, the decomposition can initiate branching reactions that are highly exothermic. ntnu.no A reduced kinetic model for the decomposition of aqueous hydroxylamine solutions identified hydrogen abstraction to form HNOH and H₂NO radicals as dominant primary steps. nih.gov The onset temperature for thermal decomposition is dependent on the concentration and heating rate, with reported values in the range of 143-198 °C for aqueous solutions. nih.gov For solid hydroxylamine hydrochloride, the onset of decomposition has been observed at approximately 157 °C in a gold-plated crucible. researchgate.netresearchgate.net
Solvents play a crucial role in the decomposition of hydroxylamine and its salts. researchgate.netacs.org Since hydroxylamine is often used in aqueous solutions, the effect of water is of particular importance. researchgate.net Theoretical studies using polarizable continuum models (PCM) have shown that water can lower the activation barrier for the initial bimolecular isomerization step of hydroxylamine decomposition. acs.org The presence of free ions in aqueous solutions of hydroxylamine hydrochloride is believed to have a catalytic effect on its thermal decomposition, leading to a lower onset temperature compared to the solid salt. researchgate.netresearchgate.net
The decomposition behavior is also significantly influenced by the pH of the solution. ntnu.no The presence of hydrogen ions (acidic conditions) can increase the maximum self-heating rate and pressure rate during decomposition. ntnu.no Conversely, hydroxide ions (alkaline conditions) can lower the onset temperature of decomposition and lead to the generation of more gaseous products. ntnu.no This suggests that different decomposition pathways are initiated by hydrogen and hydroxide ions. ntnu.no
The reaction between hydroxylamine hydrochloride and nitrous acid is complex, with the reaction mechanism and product distribution being highly dependent on the reaction conditions, particularly the pH. aip.org This reaction is important in understanding the stability of hydroxylamine in nitric acid solutions, such as those used in nuclear fuel reprocessing. nih.gov
In neutral or near-neutral solutions, the reaction between hydroxylamine hydrochloride and N¹⁵-enriched sodium nitrite produces nearly equal amounts of N¹⁴N¹⁵O and N¹⁵N¹⁴O. aip.org This observation supports a mechanism involving the dehydration of a symmetrical intermediate, likely hyponitrous acid (HON=NOH). aip.org
However, in a strongly acidic medium (pH 1), the reaction yields an excess of N¹⁴N¹⁵O. aip.org This indicates that under acidic conditions, a competitive pathway involving the dehydration of an unsymmetrical intermediate becomes significant. aip.org Ab initio molecular orbital calculations suggest that in acidic solutions, the reactive forms of hydroxylamine are NH₂OH and NH₃OH⁺. nih.gov The intermediates in the scavenging reaction of nitrous acid by hydroxylamine are proposed to be NH₃ONO⁺, NH₂ONO, NH₂(NO)O, and NH(NO)OH. nih.gov The rate-determining step is believed to be the 1,2-NO migration in NH₂ONO to form NH₂(NO)O. nih.gov
Table 3: Summary of Isomerization and Decomposition Data for Hydroxylamine Hydrochloride
| Parameter | Condition | Observation/Value | Reference |
|---|---|---|---|
| Thermal Decomposition | |||
| Onset Temperature (solid) | Gold-plated crucible | 157 °C | researchgate.netresearchgate.net |
| Onset Temperature (aqueous solution) | 10-50% w/w, 2-5 °C/min heating rate | 143-198 °C | nih.gov |
| Initial Decomposition Step | Theoretical investigation | Bimolecular isomerization to ammonia oxide | acs.org |
| Role of Solvents | |||
| Effect of Water | Theoretical (PCM) | Lowers activation barrier for decomposition | acs.org |
| Effect of Aqueous Ions | Experimental | Catalytic effect, lowers onset temperature | researchgate.netresearchgate.net |
| Effect of pH | Experimental (acidic) | Increases max self-heat and pressure rates | ntnu.no |
| Effect of pH | Experimental (alkaline) | Decreases onset temperature, more gas produced | ntnu.no |
| Reaction with Nitrous Acid | |||
| Product in Neutral Solution | Isotopic labeling study | Symmetrical intermediate (hyponitrous acid) proposed | aip.org |
| Product in Acidic Solution | Isotopic labeling study | Unsymmetrical intermediate pathway becomes important | aip.org |
| Proposed Rate-Determining Step | Ab initio calculations | 1,2-NO migration in NH₂ONO | nih.gov |
Iii. Applications in Advanced Chemical Synthesis and Catalysis
Role in Pharmaceutical Intermediate Synthesis
Hydroxylamine (B1172632) hydrochloride serves as a fundamental building block in the synthesis of a wide array of pharmaceutical products, ranging from anticancer drugs to sulfonamides and other specialized medications. fengchengroup.commetoree.com It is a key starting material for creating oximes and hydroxamic acids, which are important functional groups in many pharmaceuticals. metoree.comwikipedia.org
Hydroxyurea, an antimetabolic anti-cancer drug, is synthesized using hydroxylamine hydrochloride as a primary reactant. lookchem.com The synthesis typically involves the reaction of hydroxylamine hydrochloride with either a cyanate (B1221674) source or ethyl carbamate (B1207046). lookchem.comorgsyn.orgchemicalbook.com
One common laboratory and industrial method involves reacting hydroxylamine hydrochloride and sodium hydroxide (B78521) with ethyl carbamate. orgsyn.orgchemicalbook.com Another established method is the reaction with sodium cyanate, often facilitated by a basic ion-exchange resin. lookchem.comchemicalbook.com In this process, the resin is first converted to its cyanate form and then eluted with a solution of hydroxylamine hydrochloride, which reacts to form hydroxyurea. lookchem.comchemicalbook.com
| Reactants | Key Conditions | Yield | Reference |
|---|---|---|---|
| Hydroxylamine hydrochloride, Sodium hydroxide, Ethyl carbamate | Reaction at room temperature for 3 days, followed by neutralization. | 53-73% | orgsyn.org |
| Hydroxylamine hydrochloride, Sodium cyanate, Basic ion-exchange resin | Column elution at 15°C, with a hot reaction zone developing. | Data not specified | lookchem.comchemicalbook.com |
Hydroxylamine hydrochloride is a key raw material in the synthesis of sulfonamide antibiotics, such as sulfamethoxazole. The hydroxylamine functional group is crucial for constructing the isoxazole (B147169) ring system characteristic of sulfamethoxazole. While detailed mechanisms from the provided sources are limited, it is established that hydroxylamine metabolites of sulfonamides can be synthesized for research purposes by reducing the corresponding nitro derivatives. nih.gov This suggests that the introduction of the N-O bond, facilitated by a hydroxylamine derivative, is a key step in forming the core structure of these drugs.
Hydroxylamine hydrochloride is noted for its role as a reducing agent in the manufacturing of various antiviral and antibacterial medications. dcfinechemicals.com While some sources indicate its participation in the synthesis of the anti-tuberculosis drug isoniazid (B1672263), primary synthesis routes described in the literature predominantly involve the reaction of isonicotinic acid or its ethyl ester with hydrazine (B178648) hydrate. dcfinechemicals.comwisdomlib.orgwikipedia.orggoogle.com The core reaction for isoniazid formation is the condensation of a hydrazine moiety with an isonicotinic acid derivative. wisdomlib.orgwikipedia.org Further research would be needed to clarify the specific, potentially alternative, role that hydroxylamine hydrochloride may play in isoniazid synthesis.
The application of hydroxylamine and its derivatives extends to biopharmaceutical research and the synthesis of complex molecules. N-substituted hydroxylamines are being explored as a new class of antibacterial agents. nih.govacs.org These compounds can act as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair, demonstrating broad antimicrobial effects with low toxicity to eukaryotic cells. nih.govacs.org While the direct use of hydroxylamine hydrochloride in large-scale biologic synthesis is not extensively detailed, its role in creating novel, biologically active compounds highlights its importance in pharmaceutical innovation. nih.govethz.ch
Hydroxylamine hydrochloride is a critical reagent in the synthesis of modern, targeted pharmaceuticals like Relugolix and Febuxostat.
Relugolix : In the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, hydroxylamine hydrochloride is used as a reagent. biomedgrid.combiomedgrid.com Its presence in the synthetic process necessitates careful control and monitoring, as residual hydroxylamine is considered a potential genotoxic impurity. biomedgrid.combiomedgrid.com Analytical methods, such as pre-column derivatization with benzaldehyde (B42025) followed by HPLC-UV, have been developed to quantify trace amounts of hydroxylamine hydrochloride in the final drug substance. biomedgrid.com
Febuxostat : Febuxostat, a xanthine (B1682287) oxidase inhibitor for treating hyperuricemia and gout, is synthesized through a multi-step process where hydroxylamine hydrochloride plays a key role. newdrugapprovals.orgepo.org It is used to convert an aldehyde group on a thiazole (B1198619) intermediate into a nitrile (cyano) group. newdrugapprovals.orgepo.orggoogle.com This transformation is a crucial step in building the 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid structure of Febuxostat. epo.org The reaction typically involves treating the formyl (aldehyde) intermediate with hydroxylamine hydrochloride in a solvent like dimethylformamide or formic acid. newdrugapprovals.org
| Drug | Intermediate | Role of NH₂OH·HCl | Reference |
|---|---|---|---|
| Relugolix | Synthetic process intermediate | Used as a reagent in the synthetic pathway. | biomedgrid.combiomedgrid.com |
| Febuxostat | Ethyl-2-(3-formyl-4-hydroxy phenyl)-4-methyl thiazole-5-carboxylate | Converts the formyl (aldehyde) group to a cyano (nitrile) group. | newdrugapprovals.orgepo.org |
N-Benzylhydroxylamine hydrochloride is an important intermediate in organic synthesis, widely used in the preparation of pharmaceuticals. mdpi.com It can be synthesized from various starting materials, with methods optimized to improve yield and safety. One common route involves the oxidation of dibenzylamine, followed by hydrolysis in hydrochloric acid. thieme-connect.comchemicalbook.com Another approach is the direct reaction of benzyl (B1604629) chloride with hydroxylamine hydrochloride. mdpi.com Continuous synthesis technology has been applied to optimize this latter process, reducing the amount of hydroxylamine hydrochloride required and achieving yields of up to 75%. mdpi.comresearchgate.net This intermediate is valuable for constructing isoxazoline (B3343090) frameworks via 1,3-dipolar cycloaddition reactions, a key step in synthesizing certain bioactive compounds. mdpi.comgoogle.com
Applications in Agrochemical Production
Hydroxylamine hydrochloride is a fundamental building block in the synthesis of a wide array of agrochemicals. gneebio.comblitchem.com It serves as a precursor in the manufacturing of various pesticides, herbicides, and fungicides, primarily through its ability to form oximes and other nitrogen-containing functional groups. guidechem.comguidechem.com
A notable application of hydroxylamine hydrochloride is in the production of the carbamate insecticide, Methomyl. The synthesis involves the initial reaction of acetaldehyde (B116499) with hydroxylamine hydrochloride to produce acetaldehyde oxime (also known as N-ethylidene hydroxylamine). google.comyoutube.comgoogle.com This oximation reaction is a critical step, converting the aldehyde into an intermediate that is further functionalized to yield the final pesticide. google.com The process is typically carried out in an aqueous solution, and the stability of hydroxylamine hydrochloride makes it a preferred reagent over free hydroxylamine, which can be unstable and potentially explosive. google.comstackexchange.com
The reaction can be summarized as follows: CH3CHO + NH2OH·HCl → CH3CH=NOH + H2O + HCl
This initial product, acetaldehyde oxime, is a commercially valuable intermediate for several carbamate pesticides. google.com
Beyond specific examples like Methomyl, hydroxylamine hydrochloride is broadly utilized as a key starting material for a range of agrochemicals. fengchengroup.com It is a precursor in the synthesis of various pesticides and herbicides. gneebio.com The formation of oximes from carbonyl compounds is a common strategy in the synthesis of these agricultural products.
In fungicide development, hydroxylamine hydrochloride has been used in the derivatization of fungicides like azoxystrobin (B1666510) for analytical purposes, forming a hydroxamic acid which then reacts with ferric (III) chloride to produce a colored complex for spectrophotometric determination. researchgate.net While this is an analytical application, it demonstrates the reactivity of hydroxylamine hydrochloride with fungicide structures, indicating its potential role in synthetic pathways as well. Formamides, which can be synthesized using hydroxylamine hydrochloride as a catalyst, are also important precursors in the synthesis of certain fungicides and herbicides.
Catalytic Roles in Organic Reactions
In addition to its role as a reactant, hydroxylamine hydrochloride has emerged as an effective and environmentally benign catalyst in several organic transformations. Its catalytic activity often stems from its ability to activate substrates through hydrogen bonding or by participating directly in the catalytic cycle.
Hydroxylamine hydrochloride has been identified as an efficient metal-free catalyst for the transamidation of primary amides with primary or secondary amines, yielding secondary and tertiary amides, respectively. This method provides a valuable alternative to traditional methods that often require harsh conditions or metal catalysts. The reaction proceeds by activating the otherwise stable primary amide group. A proposed mechanism involves the activation of the primary amide through a hydrogen-bonding complex with hydroxylamine hydrochloride.
Research has shown that this catalytic system is tolerant of a wide range of functional groups. The optimal conditions for this transformation are typically in toluene (B28343) at a temperature of 105 °C. The amount of hydroxylamine hydrochloride catalyst can be varied depending on the specific substrate. Two potential mechanisms have been explored: a non-covalent catalysis pathway involving hydrogen-bonding and a covalent catalysis pathway that proceeds through a hydroxamic acid intermediate.
Catalytic Performance of Hydroxylamine Hydrochloride in Transamidation
| Primary Amide | Amine | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Benzamide | Benzylamine | 10 | 110 | Toluene | Up to 91% |
| Acetamide (B32628) | Piperidine | 20 | 110 | Toluene | High |
| Various Aliphatic Amides | Various Amines | 10-100 | 20-110 | Toluene | Good to Excellent |
Hydroxylamine hydrochloride serves as an effective catalyst for the N-formylation of amines using formic acid. researchgate.net This method is noted for its simplicity, efficiency, and environmentally friendly nature, as it can be carried out under neat (solvent-free) conditions at room temperature. researchgate.net The use of hydroxylamine hydrochloride as a catalyst allows for a reduction in the amount of formic acid required compared to other methods. researchgate.net This catalytic system is applicable to a wide variety of aromatic and aliphatic amines.
The superiority of this protocol is highlighted by its mild reaction conditions (room temperature) and reduced reaction times for many substrates.
Hydroxylamine Hydrochloride-Catalyzed N-Formylation of Amines
| Amine | Amine:Formic Acid Ratio | Catalyst | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | 1:2 | Hydroxylamine hydrochloride (0.1 mmol) | Room Temp. | 70 | 97 |
| 2-Chloroaniline | 1:2 | Hydroxylamine hydrochloride (0.1 mmol) | Room Temp. | 60 | 93 |
| 4-Nitroaniline | 1:2 | Hydroxylamine hydrochloride (0.1 mmol) | Room Temp. | 20 | 90 |
Several catalytic systems utilize hydroxylamine hydrochloride for this purpose. For instance, a green and facile method involves carrying out the reaction on silica (B1680970) gel under heated, solvent-free conditions. This protocol is effective for both aliphatic and aromatic aldehydes and tolerates a wide range of functional groups. Other studies have employed catalysts such as anhydrous sodium sulphate and sodium bicarbonate under microwave irradiation, or ferric hydrogen sulfate (B86663) in DMF, to drive the dehydration of the in situ formed aldoxime to the nitrile.
Conversion of Aldehydes to Nitriles using Hydroxylamine Hydrochloride
| Aldehyde | Catalyst/Support | Conditions | Yield (%) |
|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Anhydrous Sodium Sulphate | Microwave (560 W), 4.5 min | 85 |
| Various Aromatic Aldehydes | Silica-gel | Hot, Solvent-free | Good to Excellent |
| Various Aromatic Aldehydes | Ferric hydrogen sulfate | DMF, 120 °C | Good to Excellent |
Ruthenium-Catalyzed Oxime Synthesis from Alcohols
The direct, one-pot synthesis of oximes from alcohols and hydroxylamine hydrochloride is a significant transformation in organic chemistry, offering a more streamlined process than the traditional two-step method involving the isolation of an intermediate aldehyde or ketone. While various catalytic systems have been developed for this conversion, the specific use of a ruthenium-based catalyst for this one-pot reaction is not extensively documented in readily available scientific literature.
Typically, the synthesis of oximes from alcohols requires an initial oxidation of the alcohol to a carbonyl compound, which then undergoes condensation with hydroxylamine. One-pot methodologies achieve this by combining an oxidizing agent and hydroxylamine hydrochloride in the same reaction vessel. Research in this area has explored a variety of catalysts for the oxidation step, including chromium trioxide and manganese dioxide, as well as the use of ionic liquids as promoters under microwave irradiation. academie-sciences.frresearchgate.net For instance, one method describes the conversion of primary and secondary alcohols into oximes using chromium trioxide supported on alumina (B75360) with hydroxylamine hydrochloride under solvent-free conditions. researchgate.net Another approach utilizes 1-methylimidazolium (B8483265) nitrate (B79036), an ionic liquid, as both a reaction medium and promoter for the reaction between alcohols and hydroxylamine hydrochloride under microwave conditions. academie-sciences.fr
While ruthenium complexes are well-known catalysts for a wide range of organic transformations, including the aerobic oxidation of alcohols and the rearrangement of oximes to amides, their specific application in a one-pot synthesis of oximes directly from alcohols with hydroxylamine hydrochloride is not a widely reported methodology. Further research may be required to explore the potential of ruthenium catalysts in this specific synthetic pathway.
Other Specialized Chemical Synthesis Applications
Antioxidant Applications in Fatty Acids and Soaps
Hydroxylamine hydrochloride and its related salts serve as effective antioxidants in the production of fatty acids and soaps. Their function in this capacity is primarily due to their reducing properties, which allow them to act as radical scavengers. During the manufacturing and storage of soaps and fatty acids, oxidation can occur, leading to rancidity, discoloration, and the formation of undesirable odors. This oxidative degradation is often initiated by the presence of free radicals.
Hydroxylamine hydrochloride can interrupt the free-radical chain reactions that drive oxidation. It can donate a hydrogen atom to a lipid radical, thereby neutralizing it and preventing it from propagating the chain reaction. This helps to preserve the quality and extend the shelf life of the final products. The use of hydroxylamine salts as antioxidants is a well-established application in the chemical industry.
Depolarizer in Electroanalysis
The application of hydroxylamine hydrochloride as a depolarizer in electroanalysis, such as in voltammetry or polarography, is not a commonly documented use in the available scientific literature. In electroanalysis, a depolarizer is a substance that is easily reduced or oxidized at the working electrode. Its purpose is to maintain a relatively constant electrode potential by consuming the products of the primary electrode reaction that would otherwise cause a shift in the potential. While the electrochemical behavior of hydroxylamine itself has been studied, its specific and practical application as a depolarizer to stabilize the potential in the analysis of other substances is not well-established.
Viscosity Modifier in Natural Latex
Natural rubber latex is susceptible to a phenomenon known as storage hardening, where the viscosity of the latex increases over time. This increase in viscosity is primarily due to cross-linking reactions between rubber molecules, which can be initiated by the presence of aldehyde groups and phospholipids (B1166683) at the terminal ends of the natural rubber molecules. elsevierpure.comnih.gov This storage hardening can negatively impact the processability of the latex.
Hydroxylamine hydrochloride is used as a viscosity stabilizer to counteract this effect and produce constant viscosity (CV) natural rubber. nih.govscientific.net When added to the latex, hydroxylamine hydrochloride reacts with the aldehyde groups present on the rubber molecules, effectively blocking them from participating in cross-linking reactions. elsevierpure.com Additionally, it is understood to contribute to the breakdown of phospholipid aggregations, which can also act as points for cross-linking. elsevierpure.com
By inhibiting these cross-linking mechanisms, hydroxylamine hydrochloride prevents the significant increase in Mooney viscosity that would otherwise occur during storage. nih.gov This results in a more stable and consistent raw material for the manufacturing of rubber products.
Effect of Hydroxylamine Hydrochloride on Natural Rubber Properties
| Parameter | Without Hydroxylamine HCl | With Hydroxylamine HCl |
| Gel Content | Increases with storage | Remains constant nih.gov |
| Mooney Viscosity | Increases with storage (storage hardening) | Remains constant (stabilized) nih.gov |
| Molecular Weight | Can be affected by cross-linking | Can be decreased and distribution altered scientific.net |
| Dynamic Modulus (G') | Higher increment at low frequency | Lower increment at low frequency scientific.net |
Fixative for Textile Dyes and Dyeing Auxiliaries
In the textile industry, hydroxylamine hydrochloride functions primarily as a dyeing auxiliary rather than a direct dye fixative. Its application can significantly improve the dyeing process and the final quality of the dyed fabric in several ways. Dyeing auxiliaries are chemicals that enhance the efficiency of the dyeing process or improve the fastness properties of the dyed material. garmonchemicals.com
One of the roles of hydroxylamine salts, such as hydroxylamine sulfate, is to act as a swelling agent for cellulosic fibers like cotton. researchgate.net By treating the cotton fibers with a solution containing hydroxylamine sulfate, the fiber structure swells, which can lead to increased moisture regain and enhanced dye uptake during the dyeing process. researchgate.net This allows for a more efficient use of dyes and can result in deeper and more vibrant shades.
Additionally, hydroxylamine hydrochloride can be used to modify synthetic fibers. For example, in the case of acrylic fibers, it can help in converting some of the nitrile groups in the polymer into more hydrophilic amino groups, thereby improving the dyeability of the fiber with certain classes of dyes.
In the context of dye fixatives, which are substances that improve the fastness of the dye on the fabric, hydroxylamine hydrochloride can play an indirect role. For instance, it has been used as an anti-gelling agent during the hydrolysis step in the production of certain dye fixing agents, preventing the formation of gels caused by impurities.
Iv. Advanced Analytical Methodologies and Characterization
Spectrophotometric Analysis Techniques
Spectrophotometry offers several indirect methods for the determination of hydroxylamine (B1172632) hydrochloride. These techniques are typically based on converting hydroxylamine into a compound that can be easily quantified by measuring its absorbance of light.
A common strategy involves the oxidation of hydroxylamine to nitrite (B80452). This can be achieved using various oxidizing agents, such as sodium arsenate in an alkaline medium or a known excess of bromine under acidic conditions. nih.govscispace.com The resulting nitrite is then quantified through a diazotization-coupling reaction. For instance, nitrite can diazotize p-nitroaniline, which is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) to form a colored azo dye with maximum absorbance at 545 nm. nih.gov This method has been shown to obey Beer's law in the concentration range of 0-7 µg of hydroxylamine. nih.gov
Another approach utilizes the bleaching effect of an oxidizing agent on a dye. In one such method, a known excess of bromine is used to oxidize hydroxylamine. The unreacted bromine is then measured by its ability to bleach the dye methyl red. The change in absorbance at 520 nm is proportional to the amount of hydroxylamine present. scispace.com This technique is effective in the 0-5 µg range of hydroxylamine. scispace.com
A different method involves the reduction of hydroxylamine to ammonium (B1175870) sulfate (B86663) using a zinc/sulfuric acid column. The ammonium sulfate produced is then determined by the Berthelot reaction, where it reacts with salicylic (B10762653) acid, sodium hypochlorite, and sodium nitroprusside to form an indophenol (B113434) dye, which is measured at 648 nm. niscpr.res.in
These spectrophotometric methods provide sensitive and reliable means for quantifying hydroxylamine hydrochloride in various samples, including pharmaceutical formulations after hydrolysis. nih.govscispace.comniscpr.res.in
Table 1: Comparison of Spectrophotometric Methods
| Method Principle | Reagents | Wavelength (nm) | Linear Range (µg) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Oxidation to Nitrite, Diazo-Coupling | Sodium arsenate, p-nitroaniline, NEDA | 545 | 0 - 7 | 6.7 x 10⁴ nih.gov |
| Oxidation with Bromine, Dye Bleaching | Bromine, Methyl Red | 520 | 0 - 5 | 9.8 x 10⁴ scispace.com |
Titrimetric Analysis Methods
Titrimetric methods provide a classical and robust approach for the assay of hydroxylamine hydrochloride. These methods are based on stoichiometry and involve reacting hydroxylamine hydrochloride with a standard solution.
One primary method is an oxidation-reduction titration that measures the reductive capacity of hydroxylamine. In this procedure, a precisely weighed sample is dissolved and reacted with an excess of ferric ammonium sulfate in an acidic, oxygen-free solution. The hydroxylamine reduces the ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The solution is then titrated with a standardized potassium permanganate (B83412) (KMnO₄) solution. The permanganate ion oxidizes the ferrous ions back to ferric ions, and the endpoint is indicated by a persistent pink color. Each milliliter of 0.1 N potassium permanganate is equivalent to 0.003474 g of NH₂OH·HCl. acs.org
Another approach involves the reaction of hydroxylamine hydrochloride with aldehydes or ketones to form an oxime and hydrochloric acid (HCl). The liberated HCl can then be titrated with a standardized solution of sodium hydroxide (B78521). This method is particularly useful for determining the aldehyde or ketone content in a sample by using a known amount of hydroxylamine hydrochloride and titrating the acid produced. researchgate.net Conversely, if the carbonyl compound is in excess, the unreacted hydroxylamine can be determined by titration with a ferricyanide (B76249) solution. dergipark.org.tr
Additionally, the titrable free acid content in a hydroxylamine hydrochloride sample can be determined by direct titration. The sample is dissolved in water, and an indicator such as bromophenol blue is added. The solution is then titrated with a standard 1 N sodium hydroxide solution to a blue endpoint. acs.org
Chromatographic Techniques for Trace Analysis
Due to its classification as a potential genotoxic impurity (GTI), highly sensitive and specific methods are required to control hydroxylamine hydrochloride at trace levels in drug substances. oup.comnih.govwjpr.net Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are well-suited for this purpose, often employing derivatization to overcome the compound's lack of a UV-absorbing chromophore and high polarity. oup.comwjpr.netbiomedgrid.com
HPLC is a powerful technique for the trace analysis of hydroxylamine hydrochloride, especially when coupled with pre-column derivatization. This approach converts hydroxylamine into a derivative that is more readily detectable by standard HPLC detectors, such as UV detectors. oup.com
A widely used and effective pre-column derivatization strategy involves reacting hydroxylamine hydrochloride with an aldehyde, such as benzaldehyde (B42025), to form a stable, UV-active oxime derivative (benzaldoxime). oup.combiomedgrid.combiomedgrid.com The reaction is typically carried out by heating the sample with benzaldehyde in a controlled environment, for example, in a water bath at 50-70°C for a set period. oup.comhumanjournals.com The resulting benzaldoxime (B1666162) can be easily separated and quantified using reversed-phase HPLC with UV detection. oup.com
The optimization of the derivatization reaction is crucial for ensuring complete conversion and reproducible results. Parameters such as the concentration of the derivatizing reagent, reaction temperature, and reaction time are carefully studied. For instance, the reaction between hydroxylamine and benzaldehyde has been shown to be rapid, reaching completion in as little as 5 minutes at ambient temperature. biomedgrid.com The excess benzaldehyde used in the reaction typically does not interfere with the chromatographic analysis of the resulting derivative. oup.com
To ensure the reliability of the analytical results, HPLC methods for hydroxylamine hydrochloride determination are rigorously validated according to International Council for Harmonisation (ICH) guidelines. oup.comresearchgate.netorientjchem.org The validation process assesses several key parameters:
Specificity: This is demonstrated by the absence of interference from blank solutions (diluents and reagents), the drug substance matrix, and other potential impurities at the retention time of the derivatized hydroxylamine peak. biomedgrid.comorientjchem.org
Sensitivity: The sensitivity of the method is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For trace-level analysis of this genotoxic impurity, high sensitivity is paramount. Validated HPLC methods have achieved LOQ values as low as 0.03 ppm, allowing for precise control at levels required by regulatory standards. oup.comnih.gov
Accuracy: Accuracy is typically evaluated through recovery studies. A known amount of hydroxylamine hydrochloride is spiked into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage of the spiked amount that is recovered is then calculated. Average recovery values are generally expected to be within 90-110%. humanjournals.comorientjchem.org
Precision: Precision is assessed at two levels: repeatability (method precision) and intermediate precision. Repeatability is determined by analyzing multiple preparations of the same sample under the same conditions in a short period. Intermediate precision is evaluated by having different analysts perform the analysis on different days using different instruments. The relative standard deviation (%RSD) for the results is calculated, with values typically below 5% being acceptable. orientjchem.org
Linearity: The linearity of the method is established by analyzing a series of standards at different concentrations, typically ranging from the LOQ to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should ideally be greater than 0.999. orientjchem.org
Table 2: Typical Validation Parameters for HPLC-UV Method with Benzaldehyde Derivatization
| Validation Parameter | Typical Result/Specification |
|---|---|
| Specificity | No interference at the retention time of benzaldoxime |
| Limit of Quantitation (LOQ) | 0.03 ppm to 12 ppm oup.comnih.govbiomedgrid.com |
| Linearity (Correlation Coefficient, r²) | > 0.999 orientjchem.org |
| Accuracy (% Recovery) | 94.23% to 114.60% orientjchem.org |
The validated HPLC methods are routinely applied for the quality control of active pharmaceutical ingredients (APIs) where hydroxylamine hydrochloride is used as a raw material or is a potential degradation product. biomedgrid.com Because hydroxylamine is a known mutagenic and genotoxic impurity, its levels in the final drug substance must be strictly controlled to ensure patient safety. oup.combiomedgrid.com
Sensitive derivatization-based HPLC methods enable the quantification of hydroxylamine hydrochloride at the parts-per-million (ppm) level. These methods have been successfully applied to the analysis of various drug substances, including Leflunomide, Molnupiravir, Febuxostat, and Relugolix. biomedgrid.comhumanjournals.comresearchgate.netorientjchem.org The ability to accurately measure trace amounts of this impurity is essential for process control during drug manufacturing and for the final release of the drug product. oup.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Acetic acid |
| Ammonium sulfate |
| Benzaldehyde |
| Benzaldoxime |
| Bromophenol blue |
| Ferric ammonium sulfate |
| Ferricyanide |
| Hydrochloric acid |
| Hydroxylamine hydrochloride |
| Leflunomide |
| Methyl red |
| Molnupiravir |
| N-(1-naphthyl)ethylenediamine dihydrochloride |
| Nitrite |
| p-nitroaniline |
| Potassium permanganate |
| Relugolix |
| Salicylic acid |
| Sodium arsenate |
| Sodium hypochlorite |
| Sodium hydroxide |
| Sodium nitroprusside |
Ion Chromatographic Detection
Ion chromatography is a significant method for the direct determination of trace amounts of hydroxylamine hydrochloride, particularly in pharmaceuticals and waste streams. google.comnih.gov This technique often circumvents the need for derivatization, simplifying the analytical process and avoiding potential interference. google.com A common approach involves cation-exchange chromatography coupled with pulsed amperometric detection using a gold electrode for sensitive analysis. nih.govresearchgate.net
The methodology typically employs a cation exchange column, such as a CS16, with an eluent like methanesulfonic acid solution (25-35 mmol/L) at a flow rate of approximately 0.8-1.2 mL/min. google.com Post-column rehydration with an alkaline solution, such as sodium hydroxide or potassium hydroxide, is often used. google.com The detection is carried out using an amperometric detector with a gold (Au) working electrode and a silver-silver chloride (Ag-AgCl) reference electrode. google.com Sample pretreatment may involve filtering the sample through an activated C18 solid-phase extraction column to eliminate organic substances that could interfere with the analysis or damage the chromatography column. google.com This method is particularly valuable as it is sensitive enough to detect hydroxylamine concentrations below 5 ppm, a level that could be harmful to microorganisms in biological sewage plants. nih.gov The validation of such methods typically assesses parameters including specificity, precision, linearity, recovery, and sensitivity. nih.govresearchgate.net
Gas Chromatography
Gas chromatography (GC) offers a simple, rapid, and cost-effective means for the quantitative measurement of trace levels of residual hydroxylamine hydrochloride, especially in drug substances where it is considered a potential genotoxic impurity (GTI). wisdomlib.orgwjpr.netresearchgate.net Since hydroxylamine hydrochloride itself is not directly suitable for GC analysis, the methods rely on a derivatization step. google.com A frequent strategy is the conversion of hydroxylamine hydrochloride to acetone (B3395972) oxime by using a diluent composed of water and acetone. wisdomlib.orgwjpr.netresearchgate.net Other ketone compounds can also serve as derivatization reagents. google.com
These methods commonly employ a gas chromatograph with a flame ionization detector (FID), which is more accessible and less expensive than mass spectrometry (MS) detectors. wisdomlib.orgwjpr.net The stationary phase is often 100% Dimethylpolysiloxane. wisdomlib.orgwjpr.net Validation according to ICH guidelines confirms the specificity, robustness, precision, and accuracy of these methods. wisdomlib.org For instance, one method established a detection limit of 0.45 µg/mL and a linear response up to 2.7 µg/mL. wjpr.netresearchgate.net Another GC method developed for determining hydroxylamine hydrochloride in risperidone (B510) and its intermediates reported a detection limit of 1.85 µg/mL and a linear range of 5.35–12.49 µg/mL. google.com For higher sensitivity and specificity, GC can be coupled with mass spectrometry (GC-MS), which has been used to monitor hydroxylamine released during the metabolic hydrolysis of certain drug compounds in liver microsomes. nih.gov
| Parameter | Method 1 | Method 2 | Method 3 (GC-MS) |
|---|---|---|---|
| Application | Residual analysis in Paliperidone wisdomlib.orgwjpr.net | Analysis in Risperidone and intermediates google.com | Monitoring metabolic hydrolysis nih.gov |
| Derivatization | Conversion to Acetone oxime wjpr.net | Derivatization with ketone compounds google.com | Conversion to Acetone oxime nih.gov |
| Detector | Flame Ionization Detector (FID) wjpr.net | Not specified, quantitative analysis google.com | Mass Spectrometry (MS) nih.gov |
| Stationary Phase | 100% Dimethylpolysiloxane wjpr.net | Not specified | Not specified |
| Detection Limit (LOD) | 0.45 µg/mL wjpr.net | 1.85 µg/mL google.com | Not specified |
| Linearity Range | Up to 2.7 µg/mL wjpr.net | 5.35–12.49 µg/mL google.com | Not specified |
Electrochemical Sensing for Quantitative Determination
Electrochemical methods present a compelling alternative to traditional chromatographic techniques for the quantitative determination of hydroxylamine. rsc.org These sensors are advantageous due to their portability, speed, affordability, simplicity, high sensitivity, and selectivity. rsc.orgresearchgate.net A variety of modified electrodes have been developed to enhance the electrocatalytic response towards hydroxylamine oxidation, enabling detection at very low concentrations. rsc.org
The design of these sensors often involves modifying the surface of base electrodes—such as glassy carbon (GC), carbon paste (CP), pencil graphite (B72142) (PGE), or screen-printed electrodes (SPEs)—with nanomaterials that possess excellent electrocatalytic properties. rsc.orgresearchgate.net Examples of these modifications include:
Gold Nanoparticles (AuNPs): An electrochemical sensor based on AuNPs immobilized on metal-metalloporphyrin frameworks demonstrated high electrocatalytic response to hydroxylamine oxidation with a detection limit as low as 0.004 μmol L⁻¹. usf.edu
Polypyrrole Nanotubes (PPy NTs): A sensor using a polypyrrole nanotubes-modified graphite screen-printed electrode (PPy NTs/GSPE) showed appreciable electrocatalytic performance and stability for hydroxylamine oxidation. researchgate.net
Magnesium Aluminate Spinel Nanoparticles (MgAl₂O₄): A screen-printed electrode modified with MgAl₂O₄ nanoparticles provided a low limit of detection (0.035 μM) over a wide linear dynamic range (0.09–375.0 μM). researchgate.net
These electrochemical sensors operate by measuring the current generated from the oxidation of hydroxylamine at the electrode surface. researchgate.netusf.edu The performance of these sensors, including their dynamic range and limit of detection, can be impressively low, reaching nano-molar levels, making them suitable for detecting trace amounts of hydroxylamine in various environmental and biological samples. rsc.org
| Electrode Modification Material | Base Electrode | Linear Dynamic Range(s) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Gold Nanoparticles/Metal-Metalloporphyrin Frameworks | Glassy Carbon Electrode (GCE) | 0.01−1.0 μmol L⁻¹ and 1.0−20.0 μmol L⁻¹ | 0.004 μmol L⁻¹ | usf.edu |
| Magnesium Aluminate Spinel Nanoparticles (MgAl₂O₄) | Screen-Printed Electrode (SPE) | 0.09–375.0 μM | 0.035 μM | researchgate.net |
| Polypyrrole Nanotubes (PPy NTs) | Graphite Screen-Printed Electrode (GSPE) | Not specified | Not specified | researchgate.net |
Environmental Analytical Applications
Hydroxylamine hydrochloride is utilized as a chemical extractant in environmental analysis, specifically for the fractionation of heavy metals in aquatic sediments. It is a key reagent in sequential extraction schemes (SES) designed to dissolve certain mineral phases and release associated metals. nih.govnih.gov A solution of 1 N hydroxylamine hydrochloride in 25% acetic acid has been investigated for extracting non-detrital heavy metals like Cadmium (Cd), Lead (Pb), Zinc (Zn), Nickel (Ni), Chromium (Cr), Cobalt (Co), Manganese (Mn), Iron (Fe), and Aluminum (Al) from the organic adsorbed and precipitated phases of sediments. nih.gov
This reagent is particularly effective at targeting and dissolving poorly crystalline iron and manganese oxides, releasing the trace metals that are adsorbed onto or co-precipitated with them. researchgate.net However, its effectiveness can be selective. For example, the 1 N hydroxylamine hydrochloride-25% acetic acid mixture was found to be unsuitable for copper (Cu) extraction in one study. nih.gov In another evaluation on iron oxide-rich sediments, a hydroxylamine hydrochloride reagent in nitric acid was observed to be ineffective in completely dissolving the iron oxide phase, even after repeated extractions. nih.gov This led to the proposal of alternative schemes using reagents like oxalic acid buffer and dithionite (B78146) citrate (B86180) buffer for amorphous and crystalline iron oxides, respectively. nih.gov The conditions for extraction, such as temperature and duration, are optimized to ensure efficient dissolution; for instance, a method might use 0.25M Hydroxylamine Hydrochloride for 30 minutes at 50°C. epa.gov
Hydroxylamine hydrochloride serves as a crucial derivatizing agent for the analysis of certain carbonyl compounds. In analytical chemistry, it reacts with aldehydes and ketones to form oximes. nih.govresearchgate.net This reaction is central to the determination of formaldehyde (B43269) and furfural (B47365), which are classified as carcinogenic substances. nih.gov
For the analysis of these compounds in complex matrices like fast pyrolysis bio-oil, derivatization is employed to improve sensitivity and minimize matrix effects. nih.gov The reaction with hydroxylamine hydrochloride converts formaldehyde into formaldoxime. researchgate.net The amount of hydrochloric acid liberated during this reaction can then be titrated with a standard alkali solution to quantify the initial formaldehyde concentration. researchgate.net This principle is applied in various titrimetric methods, which can be monitored potentiometrically. researchgate.net Similarly, furfural has been determined by gas chromatography after oximation with hydroxylamine hydrochloride, followed by a silylation step. nih.gov This derivatization approach allows for the effective separation and quantification of these aldehydes, which are otherwise challenging to analyze directly. nih.govresearchgate.net
V. Environmental and Toxicological Research
Ecotoxicological Studies
Ecotoxicological research investigates the effects of chemical substances on biological organisms and ecosystems. For hydroxylamine (B1172632) hydrochloride, these studies are critical for understanding its environmental impact upon release.
Hydroxylamine hydrochloride is classified as very toxic to aquatic life thermofisher.comlaballey.comharpercollege.eduilo.org. Its high water solubility facilitates its mobility and dispersal within aquatic systems, posing a significant risk to organisms therein thermofisher.com. In case of environmental release, it is advised to prevent the substance from entering drains or surface water thermofisher.comfishersci.se.
The primary measure of aquatic toxicity is the Lethal Concentration (LC50), which is the concentration of a chemical in water that kills 50% of a test population over a specific time period.
Table 1: Aquatic Toxicity of Hydroxylamine Hydrochloride
| Test Organism | Endpoint | Value | Exposure Time | Reference |
|---|
Hydroxylamine is a crucial, naturally occurring intermediate in the global nitrogen cycle, particularly in the process of nitrification—the biological oxidation of ammonia (B1221849) to nitrite (B80452) and then to nitrate (B79036) pnas.orgtudelft.nlwikipedia.org.
Role in Nitrification: In the first step of nitrification, ammonia-oxidizing bacteria (AOB) and archaea (AOA) oxidize ammonia to hydroxylamine via the enzyme ammonia monooxygenase (AMO). Subsequently, the enzyme hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite wikipedia.org.
Greenhouse Gas Formation: Hydroxylamine is implicated in the production of nitrous oxide (N2O), a potent greenhouse gas pnas.org. This can occur through both biotic pathways within microorganisms and abiotic (chemical) pathways in the soil frontiersin.orgnih.gov. The abiotic transformation of hydroxylamine to N2O in soil is significantly influenced by the presence of transition metals, with manganese (Mn) minerals being more effective catalysts than iron (Fe) minerals nih.govcopernicus.org.
Inhibition of Nitrite-Oxidizing Bacteria: Research has shown that hydroxylamine can selectively inhibit nitrite-oxidizing bacteria (NOB) researchgate.net. This property is being explored in wastewater treatment applications to achieve nitritation, a process that stops nitrification at the nitrite stage. This "shortcut" in the nitrogen cycle can make nitrogen removal more efficient and less energy-intensive researchgate.netnd.edu.
Health Risk Assessment and Toxicological Mechanisms
This subsection details the potential long-term health effects in mammals, including carcinogenicity and the specific mechanisms underlying its toxicity.
Hydroxylamine hydrochloride is officially classified as "Suspected of causing cancer" (H351) harpercollege.edunwsci.comcpachem.com. Long-term or repeated exposure may lead to organ damage harpercollege.edunwsci.com.
Carcinogenicity has been observed in animal studies. A key study on hydroxylamine sulfate (B86663), a related salt, provides significant evidence. In a 24-month study where rats were administered the substance in their drinking water, there was a notable increase in specific types of tumors industrialchemicals.gov.au. Male rats showed a higher incidence of splenic haemangiosarcomas, a malignant tumor of the blood vessels in the spleen. Female rats developed splenic haemangiomas, which are benign tumors of the blood vessels industrialchemicals.gov.au. Another source also confirms that tumors have been detected in experimental animals ilo.org.
Table 2: Carcinogenicity Findings in Experimental Animals
| Species | Route of Administration | Duration | Findings | Reference |
|---|
The primary toxic effect of hydroxylamine hydrochloride is on the blood, a phenomenon known as erythrotoxicity ilo.orghawaii.edu. It acts as a blood toxin by causing the oxidation of iron in hemoglobin from the ferrous (Fe2+) state to the ferric (Fe3+) state, forming methemoglobin ilo.orghawaii.edu. Methemoglobin is incapable of binding and transporting oxygen, leading to a condition called methemoglobinemia, characterized by cyanosis (blueish discoloration of the skin) and reduced oxygen supply to tissues ilo.orghawaii.edu.
While some in vitro (test tube) studies have indicated that hydroxylamine can be mutagenic, a comprehensive review of the evidence from in vivo (animal) studies suggests that it is not considered genotoxic nwsci.comindustrialchemicals.gov.aunih.gov. This indicates that the observed carcinogenicity is likely not due to direct damage to DNA. Instead, it is thought to arise from non-genotoxic mechanisms, potentially related to the chronic stress and cellular damage induced by its primary erythrotoxicity.
Systemic Long-Term Effects and Carcinogenicity
Suspected Carcinogenic Potential in Humans
The carcinogenic potential of hydroxylamine hydrochloride in humans is an area of ongoing investigation and concern. While definitive human data is lacking, regulatory bodies and safety data sheets often classify it as a substance suspected of causing cancer. nwsci.comsigmaaldrich.comlobachemie.com This suspicion is largely based on limited evidence from animal studies and its genotoxic potential. szabo-scandic.com
Major international agencies like the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) have not classified hydroxylamine hydrochloride as a known or probable human carcinogen. sigmaaldrich.comharpercollege.edu However, it is designated with hazard statements such as H351: Suspected of causing cancer. nwsci.comsigmaaldrich.comharpercollege.edu This classification indicates that there is some evidence to suggest a carcinogenic effect, but it is not conclusive enough for a stronger classification.
Research has shown that hydroxylamine and its derivatives can interact with DNA, leading to mutations, which is a potential mechanism for carcinogenesis. nih.gov For instance, in vitro studies have demonstrated that it can induce morphological transformation in rat embryo cells and sister chromatid exchange in hamster lung cells. harpercollege.edu Despite these findings, a comprehensive 24-month drinking water study in rats associated hydroxylamine sulfate with an increased incidence of specific tumors, such as splenic haemangiosarcomas in males and splenic haemangioma in females. industrialchemicals.gov.au It is suggested that the carcinogenicity observed in laboratory animals may be linked to a non-genotoxic mechanism, possibly related to erythrotoxicity. industrialchemicals.gov.au
| Agency/Classification Body | Classification | Notes |
|---|---|---|
| IARC | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. sigmaaldrich.comharpercollege.edu | - |
| NTP | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP. sigmaaldrich.comharpercollege.edu | - |
| OSHA | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA. harpercollege.edu | - |
| GHS Hazard Statement | H351: Suspected of causing cancer nwsci.comsigmaaldrich.comharpercollege.edu | Indicates limited evidence of a carcinogenic effect. szabo-scandic.com |
Hematological Effects: Methemoglobinemia and Hemolytic Anemia
Hydroxylamine hydrochloride is a potent inducer of hematological disorders, specifically methemoglobinemia and hemolytic anemia. nih.gov Exposure to this compound can lead to the oxidation of the ferrous iron in hemoglobin to the ferric state, resulting in the formation of methemoglobin, which is incapable of binding and transporting oxygen. inchem.orgnih.gov This condition, known as methemoglobinemia, can cause cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, confusion, and in severe cases, unconsciousness and convulsions. inchem.org
The mechanism of these effects is attributed to the metabolic transformation of hydroxylamine into toxic metabolites, such as N-hydroxylamine, which react with oxyhemoglobin. witpress.com This reaction not only forms methemoglobin but can also generate reactive oxygen species, leading to oxidative stress and damage to red blood cells. witpress.comtaylorandfrancis.com The resulting damage can cause hemolysis, the premature destruction of red blood cells, leading to hemolytic anemia. taylorandfrancis.comcdc.gov
Symptoms of methemoglobinemia can appear when methemoglobin levels reach about 10% of the total hemoglobin. nih.gov High concentrations of methemoglobin (above 50%) can lead to syncope, and levels exceeding 70% can be fatal. cdc.gov The blood of individuals with methemoglobinemia often has a characteristic chocolate-brown color. nih.govcdc.gov
| Hematological Effect | Description | Key Symptoms |
|---|---|---|
| Methemoglobinemia | Oxidation of hemoglobin's iron from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. inchem.orgnih.gov | Cyanosis, headache, dizziness, nausea, confusion, convulsions, unconsciousness. inchem.org |
| Hemolytic Anemia | Premature destruction of red blood cells (hemolysis) due to oxidative damage. taylorandfrancis.comcdc.gov | Fatigue, pallor, jaundice, shortness of breath. |
Irritation and Sensitization
Hydroxylamine hydrochloride is recognized as an irritant and a potential sensitizer (B1316253) upon contact with various parts of the body.
Inhalation of hydroxylamine hydrochloride dust or aerosol can cause irritation to the respiratory tract. harpercollege.eduinchem.org Symptoms of such irritation include a dry or sore throat, coughing, and irritation of the nasal mucous membranes. nwsci.com Severe over-exposure can lead to more serious conditions such as lung damage, choking, and pulmonary edema, which is the accumulation of fluid in the lungs. epa.iehawaii.edu
Direct contact with hydroxylamine hydrochloride can cause significant irritation to the skin and eyes. harpercollege.eduinchem.org Skin contact can result in redness, pain, inflammation, and blistering. epa.ie Prolonged or repeated skin contact may lead to dermatitis. epa.iedurhamtech.edu
Eye contact is particularly hazardous, with the potential to cause serious eye irritation, pain, redness, and in severe cases, corrosion of the eye tissue, corneal damage, and even permanent eye damage or blindness. nwsci.comepa.iehawaii.edu The substance is considered corrosive to the eyes. hawaii.edu
Hydroxylamine hydrochloride is also known to be a skin sensitizer. harpercollege.eduepa.ie This means that repeated or prolonged contact can lead to an allergic skin reaction, also known as allergic contact dermatitis. lobachemie.cominchem.org Once an individual is sensitized, subsequent exposure to even small amounts of the substance can trigger an allergic response, characterized by skin rash and inflammation. nwsci.com
Developmental and Reproductive Toxicity
The developmental and reproductive toxicity of hydroxylamine hydrochloride has been investigated, primarily through animal studies, as human data is limited. sigmaaldrich.comfishersci.com Available research indicates that the compound may have adverse effects on development, although these effects are often linked to maternal toxicity. nih.gov
In studies involving pregnant rabbits, subcutaneous or intravenous injection of hydroxylamine hydrochloride led to severe maternal toxicity, including cyanosis, which resulted in embryonic death. nih.gov These effects on the embryo, such as alterations to the cardiovascular system, appeared to be secondary to the maternal health effects. nih.gov
However, when the maternal system was bypassed by injecting the compound directly into the chorionic cavity of rabbit embryos, developmental toxicity was observed. nih.gov At higher doses, there was a high rate of embryo death, and surviving fetuses exhibited reduced birth weights and malformations in the craniofacial region and sternum. nih.gov At lower doses, there was an increase in resorptions (the breakdown and absorption of a fetus in the uterus). nih.gov These findings suggest that while hydroxylamine hydrochloride can be a direct developmental toxicant, its effects are often mediated by its severe impact on the maternal organism. nih.gov There is currently insufficient data to classify its effects on human reproduction. sigmaaldrich.com
Mutagenicity and Cytotoxicity
Hydroxylamine hydrochloride is recognized for its mutagenic properties, stemming from its ability to chemically modify nucleic acids. This activity has been a subject of extensive research to understand its mechanisms and implications.
Hydroxylamine hydrochloride acts as a potent mutagen primarily by targeting the nucleobase cytosine. Its principal mechanism involves the hydroxylation of the amino group at the C4 position of cytosine, leading to the formation of N4-hydroxycytidine. This modification alters the base-pairing properties of cytosine. During DNA replication, the modified N4-hydroxycytidine preferentially pairs with adenine (B156593) instead of guanine. This mispairing results in a G:C to A:T transition mutation in the subsequent rounds of DNA replication.
Hydroxylamine can also react with other DNA bases, but its effect on cytosine is the most significant and well-characterized mutagenic action. This specific chemical modification makes it a useful tool in molecular biology for inducing targeted mutations to study gene function. gbiosciences.comusc.edunih.govnih.gov The chemical alteration of DNA by hydroxylamine hydrochloride is effective to the point that it can be used to prevent the amplification of DNA in subsequent Polymerase Chain Reaction (PCR) tests, a technique used for post-PCR sterilization. nih.gov
The Mouse Lymphoma Assay (MLA) is a standard in vitro test used to assess the mutagenic potential of chemical substances. criver.comspringernature.com This assay utilizes L5178Y mouse lymphoma cells that are heterozygous at the thymidine (B127349) kinase (Tk) locus (Tk+/-). nih.govresearchgate.net The assay is designed to detect a wide range of genetic damage, including both point mutations and chromosomal alterations. springernature.comresearchgate.net
Mutagenic agents can cause a forward mutation at the Tk locus, resulting in cells that are deficient in the thymidine kinase enzyme (Tk-/-). These mutant cells become resistant to the cytotoxic effects of pyrimidine (B1678525) analogues like trifluorothymidine (TFT). nih.gov When the cell population is cultured in a medium containing TFT, normal Tk+/- cells are killed, while the Tk-/- mutant cells survive and form colonies. nih.gov The frequency of these colonies indicates the mutagenic activity of the test substance. criver.com The size of the colonies can also provide information about the nature of the mutation; large colonies are generally associated with point mutations, while small colonies often indicate chromosomal damage. springernature.com
While specific studies detailing the results of hydroxylamine hydrochloride in the Mouse Lymphoma Tk Mutation Assay were not prevalent in the reviewed literature, its known mechanism as a point mutagen acting on DNA nucleobases suggests it would induce mutations detectable by this system.
Environmental Remediation and Water Treatment Applications
Hydroxylamine hydrochloride serves as a significant chemical agent in various environmental remediation and water treatment processes, primarily due to its strong reducing properties.
Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the generation of highly reactive oxygen species, such as the hydroxyl radical (•OH), to degrade persistent organic pollutants. Hydroxylamine (HA) has been shown to significantly enhance the efficiency of certain AOPs, particularly Fenton and Fenton-like systems. nih.govresearchgate.net
In a traditional Fenton process, ferrous iron (Fe(II)) reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. A key limitation is the slow regeneration of Fe(II) from the resulting ferric iron (Fe(III)). Hydroxylamine accelerates this critical step by efficiently reducing Fe(III) back to Fe(II), thereby speeding up the catalytic cycle and sustaining the generation of hydroxyl radicals. researchgate.netepa.gov This enhancement allows for more rapid and complete degradation of contaminants. The hydroxylamine-assisted Fenton process also has the advantage of operating effectively over a broader pH range (3-6) compared to the traditional Fenton process, which is typically limited to a more acidic pH of 3-4. epa.gov
The table below illustrates the enhanced performance of the hydroxylamine-assisted Fenton system in the removal of the organic pollutant tartrazine.
| Treatment System | Pollutant | Removal Efficiency (%) |
| Fe²⁺/H₂O₂ | Tartrazine | 31.4% |
| Fe²⁺-HA/H₂O₂ | Tartrazine | 76.9% |
| Data sourced from a study on the removal of tartrazine. epa.gov |
Nitrate contamination in water sources is a significant environmental concern. Hydroxylamine hydrochloride has been investigated as a chemical reducing agent for the denitrification of water. The process involves the chemical reduction of nitrate (NO₃⁻) to less harmful nitrogenous gases, such as nitrous oxide (N₂O) or nitrogen gas (N₂). researchgate.net
In one laboratory-scale study using river water, the reduction of nitrate increased with higher dosages of hydroxylamine hydrochloride, up to a certain limit. The hydroxylammonium ion ([NH₃OH]⁺), formed when hydroxylamine hydrochloride dissolves in water, is responsible for the reduction of nitrate. researchgate.net The efficiency of nitrate removal is influenced by factors such as the initial nitrate concentration and the dosage of hydroxylamine hydrochloride.
The following table presents findings from a study on nitrate removal from river water samples with an initial concentration of 10mg/L.
| Hydroxylamine Hydrochloride Dose (g) | Contact Time (minutes) | Temperature (°C) | Nitrate Reduction (%) |
| 0.01 | 35 | 25±2 | 51.7% |
| 0.1 | 35 | 25±2 | 87.7% |
| Data from a feasibility study on nitrate removal from Sundarijal River water. researchgate.net |
The reducing properties of hydroxylamine hydrochloride make it effective for the remediation of water contaminated with certain heavy metals and radionuclides. The primary mechanism involves the chemical reduction of the metal ions from a higher, often more soluble and toxic, oxidation state to a lower, less soluble, and less toxic state. This conversion facilitates their precipitation and removal from the water.
For instance, hexavalent chromium (Cr(VI)), a highly toxic and mobile contaminant, can be reduced to the much less toxic and less mobile trivalent chromium (Cr(III)) by hydroxylamine. The resulting Cr(III) readily precipitates out of solution as chromium hydroxide (B78521). While many studies focus on adsorbents for Cr(VI) removal, the underlying principle of reduction is key to its immobilization. nih.gov Similarly, hydroxylamine can be used in processes to reduce actinides like Uranium (U(VI)) and lanthanides such as Europium (Eu(III)), converting them to lower oxidation states to aid in their separation and removal from nuclear wastewater streams.
Intercalated MoS2 Composites for Pollutant Removal
Molybdenum disulfide (MoS2), a transition metal dichalcogenide, has garnered significant attention in environmental remediation due to its unique structural and chemical properties. researchgate.net One area of promising research involves the use of hydroxylamine hydrochloride as an intercalating agent to enhance the pollutant removal capabilities of MoS2. The intercalation of hydroxylamine hydrochloride into the layers of molybdenum disulfide creates a composite material, referred to as HAH/MoS2, with an increased layer spacing. nih.gov This expanded structure is advantageous for environmental applications as it facilitates the entry of pollutant molecules into the molybdenum disulfide layers. nih.gov
Research has demonstrated the effectiveness of hydroxylamine hydrochloride intercalated molybdenum disulfide (HAH/MoS2) in the removal of various contaminants from water. nih.gov In one study, this composite was prepared to address the issue of coexisting pollutants, specifically focusing on representatives of actinides, lanthanides, and heavy metals. nih.gov The resulting HAH/MoS2 material exhibited a spherical shape with a rough surface. nih.gov
The study investigated the removal of Uranium (VI), Europium (III), and Chromium (VI) from aqueous solutions. nih.gov The HAH/MoS2 composite showed significant maximum adsorption capacities for these pollutants. nih.gov The adsorption mechanisms were found to vary depending on the pollutant and the pH of the solution. For Uranium (VI), the mechanism was identified as interlayer adsorption at a pH below 6.2 and surface complexation at a pH above 6.2. nih.gov Similarly, the removal of Europium (III) involved interlayer adsorption at a pH below 5.0, a combination of interlayer adsorption and surface complexation between pH 5.0 and 7.7, and the formation of precipitate at a pH above 7.7. nih.gov The removal of Chromium (VI) was dependent on surface complexation at a pH below 4.0 and interlayer adsorption at a pH above 4.0. nih.gov These findings suggest that the ions are more likely to be adsorbed between the layers of the composite rather than just on the surface. nih.gov
The following table summarizes the maximum adsorption capacities of HAH/MoS2 for the selected pollutants as determined in the study. nih.gov
| Pollutant | Ion | Maximum Adsorption Capacity (mg/g) |
| Uranium | U(VI) | 104.9 |
| Europium | Eu(III) | 72.9 |
| Chromium | Cr(VI) | 81.4 |
This research highlights the potential of hydroxylamine hydrochloride intercalated MoS2 composites as effective materials for the removal of multiple types of pollutants from water. nih.gov The ability to tailor the adsorption mechanism based on pH provides a versatile approach to water treatment. nih.gov
Vi. Emerging Research Areas and Future Directions
Green Chemistry Approaches in Hydroxylamine (B1172632) Hydrochloride Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and use of hydroxylamine hydrochloride, aiming to reduce the environmental impact of its production and application.
The development of sustainable catalytic methods for the synthesis of hydroxylamine hydrochloride is a key area of research. One approach involves the catalytic reduction of nitric acid using hydrogen gas in the presence of a suitable catalyst. google.com This method offers a more environmentally friendly alternative to traditional synthesis routes.
A novel and sustainable approach for hydroxylamine synthesis involves a plasma-electrochemical cascade pathway (PECP). repec.org This method utilizes ambient air and water as primary feedstocks. In the first step, plasma treatment of air and water produces a nitric acid solution. Subsequently, this solution undergoes selective electroreduction to hydroxylamine using a bismuth-based catalyst. repec.org This process operates at room temperature, offering a significant advantage over conventional methods that often require harsh reaction conditions. repec.org
Another green approach focuses on the use of environmentally benign and inexpensive catalysts for reactions involving hydroxylamine hydrochloride. For instance, hydroxylamine hydrochloride itself has been shown to be an efficient catalyst for the N-formylation of amines under neat conditions at room temperature. isca.me This method is advantageous due to the use of a non-toxic catalyst, milder reaction conditions, and reduced waste generation. isca.me
| Catalytic Method | Reactants | Catalyst | Key Advantages |
| Catalytic Hydrogenation | Nitric acid, Hydrochloric acid, Hydrogen | Platinum or Palladium | Single-step process with high conversion yields. google.com |
| Plasma-Electrochemical Cascade Pathway (PECP) | Air, Water | Bismuth-based | Sustainable feedstocks, operates at room temperature. repec.org |
| N-formylation of amines | Aniline, Formic acid | Hydroxylamine hydrochloride | Environmentally benign, efficient at room temperature. isca.me |
A significant focus of green chemistry is the minimization of waste. In the context of hydroxylamine hydrochloride synthesis, several methods have been developed to reduce waste emissions. The ketoxime salt hydrolysis method, for example, can achieve zero wastewater generation. guidechem.com This process utilizes oxime-based silane (B1218182) and water as raw materials. The resulting ketoxime hydrochloride is a 1:1 molar complex of ketoxime and hydrochloric acid, and its hydrolysis produces hydroxylamine hydrochloride without generating aqueous waste streams. guidechem.com
Computational Chemistry and Modeling of Reaction Pathways
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving hydroxylamine hydrochloride at a molecular level.
Density Functional Theory (DFT) has been employed to elucidate the thermal decomposition pathways of hydroxylamine. These calculations have shown that the bimolecular isomerization of hydroxylamine to ammonia (B1221849) oxide is the energetically favorable initial step in its decomposition. acs.org DFT studies have also been instrumental in developing detailed mechanisms for the decomposition of hydroxylammonium nitrate (B79036) (HAN) solutions, which include various kinetic processes such as nitration and nitrosation of hydroxylamine. researchgate.net
In the context of reaction mechanisms, computational results have been used to compare different pathways. For instance, in the transamidation of acetamide (B32628), DFT calculations have been used to compare a non-covalent catalysis pathway involving hydrogen-bonding with a covalent catalysis pathway via hydroxamic acid formation.
The surrounding solvent can significantly influence the kinetics and thermodynamics of a chemical reaction. Computational models are being used to understand and predict these solvent effects in reactions involving hydroxylamine hydrochloride. For instance, the thermal decomposition of hydroxylamine has been studied using water cluster methods and the polarizable continuum model (PCM) to account for the effect of an aqueous environment. acs.org These studies have revealed that the activation barrier for the bimolecular isomerization of hydroxylamine is significantly lower in water compared to the gas phase, indicating that the reaction is more favorable in aqueous solutions. acs.org
The influence of solvent on reaction rates has also been investigated experimentally and computationally for the multiheme hydroxylamine oxidoreductase enzyme. Studies have shown that changing the solvent from water to 40% ethylene (B1197577) glycol alters the activation volume and other thermodynamic parameters of the reaction, providing evidence for conformational changes in the enzyme. nih.gov
| Computational Method | Application in Hydroxylamine Hydrochloride Research | Key Findings |
| Density Functional Theory (DFT) | Elucidation of thermal decomposition pathways. | Bimolecular isomerization to ammonia oxide is the favored initial step. acs.org |
| DFT | Mechanistic study of hydroxylammonium nitrate decomposition. | Detailed kinetic processes including nitration and nitrosation were identified. researchgate.net |
| Water Cluster Methods and Polarizable Continuum Model (PCM) | Modeling solvent effects on decomposition. | The activation barrier for isomerization is lower in aqueous solution. acs.org |
Novel Derivatives and Their Applications
The synthesis of novel derivatives of hydroxylamine hydrochloride is a burgeoning area of research, leading to compounds with a wide range of potential applications. A notable example is the development of N-substituted hydroxylamine (N-HA) compounds with antibacterial properties. nih.gov These compounds act as radical scavengers and are designed to inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is crucial for DNA synthesis and repair in bacteria. nih.govacs.org
The synthesis of these N-HA derivatives is often achieved through the reductive amination of aldehydes. nih.govacs.org The library of synthesized N-HAs includes compounds with various substituents on the aromatic ring, such as electron-withdrawing groups (e.g., fluorine, trifluoromethyl) and electron-donating groups (e.g., methyl, methoxy), to study structure-activity relationships. nih.gov Additionally, N-hydroxylamines containing heteroaryl groups have been synthesized to explore the ability of heteroaromatics to stabilize N-oxyl species. nih.govacs.org
| Derivative Class | Synthesis Method | Application |
| N-substituted hydroxylamines (N-HAs) | Reductive amination of aldehydes | Antibacterial agents targeting the RNR enzyme. nih.govacs.org |
N-Substituted Hydroxylamine Compounds as Antibacterial Agents
In response to the escalating threat of antibiotic resistance, researchers are exploring new antimicrobial agents with novel mechanisms of action. atamanchemicals.com One promising avenue is the development of N-substituted hydroxylamine (N-HA) compounds. atamanchemicals.com These molecules have demonstrated a broad antimicrobial effect against a variety of both Gram-positive and Gram-negative bacteria, coupled with low toxicity towards eukaryotic cells. atamanchemicals.com
The primary antibacterial mechanism of these N-HA compounds lies in their function as radical scavengers. They specifically inhibit the bacterial ribonucleotide reductase (RNR) enzyme. atamanchemicals.com The RNR enzyme is essential for bacterial proliferation and survival, as it supplies the necessary building blocks for DNA synthesis and repair. atamanchemicals.com By scavenging a critical tyrosyl radical within the RNR enzyme, N-HA compounds effectively halt this process. dcfinechemicals.com
Research has led to the design and synthesis of small libraries of N-HA compounds to identify candidates with potent antibacterial properties. For instance, a family of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds showed selective and potent activity against the Gram-positive bacterium Micrococcus luteus and moderate activity against challenging resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE). guidechem.com The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Some of the more promising N-HA compounds have also been shown to reduce the biomass of established biofilms from pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. atamanchemicals.com
| Compound Type | Target Organism | MIC Value (μg/mL) | Reference |
|---|---|---|---|
| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Micrococcus luteus | 0.41 | guidechem.com |
| N-HA Compound 8 | Bacillus anthracis | 62.5 | |
| N-HA Compound 12 | Staphylococcus aureus | 62.5 | |
| N-HA Compound 12 | Pseudomonas aeruginosa | 125 | |
| Ciprofloxacin (Reference Antibiotic) | Staphylococcus aureus | 0.25 |
Design Principles for Enhanced Radical Scavenging Activity
The efficacy of N-substituted hydroxylamines as antibacterial agents is intrinsically linked to their radical scavenging capabilities. The core design principle for enhancing this activity revolves around the molecule's ability to donate a hydrogen atom to a free radical, a process governed by the homolytic bond dissociation enthalpy (BDE) of the hydroxylamine's O–H bond. dcfinechemicals.com A lower BDE facilitates easier hydrogen donation and, consequently, more potent radical scavenging.
Computational and synthetic studies have identified key molecular features that influence the O–H BDE:
Inductive Effects : The introduction of electron-donating groups on the nitrogen atom can help stabilize the resulting radical after hydrogen donation. For example, increasing the length of an alkyl chain substituent is a strategy employed to enhance this electron-donating inductive effect. dcfinechemicals.com
Resonance Effects : The molecular structure can be designed to allow for the delocalization of the unpaired electron in the resulting radical, which imparts greater stability and lowers the BDE. dcfinechemicals.com
By optimizing these electronic properties, new N-HA derivatives can be rationally designed to exhibit superior free-radical scavenging (FRS) activity against the target RNR enzyme, leading to improved antibacterial potency. dcfinechemicals.com
Advanced Materials and Nanotechnology Integration
The study of hydroxylamine hydrochloride as an intercalating agent in layered materials is a specialized and emerging field. While extensive research exists on the intercalation of compounds like alkylamines into materials such as graphite (B72142) oxide, specific documentation on hydroxylamine hydrochloride intercalation is less common. researchgate.net However, the compound is gaining attention in advanced materials science for other applications. Notably, hydroxylamine hydrochloride has been investigated as a novel anode material for high-capacity lithium-ion batteries. researchgate.net In this application, it delivers a high initial charge capacity, significantly greater than that of commercial graphite. researchgate.net During the initial discharge process, the hydroxylamine hydrochloride irreversibly decomposes to form lithium nitride (Li3N) and lithium chloride (LiCl). researchgate.net This use demonstrates its potential to be integrated into advanced energy storage systems, a field closely related to the development of novel intercalated materials.
Hydroxylamine hydrochloride serves as a crucial reagent in the synthesis of metallic nanoparticles and is involved in reactions catalyzed by nanomaterials. It is frequently used as a reducing agent in the controlled synthesis of silver nanoplates and nanoparticles from silver nitrate at room temperature. nanorh.com The morphology of the resulting nanoparticles, such as quasi-spherical shapes, can be controlled by the presence of other reagents like polyvinyl pyrrolidone (PVP) in the reaction solution. nanorh.com These synthesized silver nanoparticles have shown excellent catalytic activity, for example, in promoting the thermal decomposition of ammonium (B1175870) perchlorate. nanorh.com
Furthermore, nanotechnology is being used to enhance reactions involving hydroxylamine itself. In one study, modified activated carbon fibers (ACF) were used as catalysts to significantly improve the direct production of hydrogen peroxide from the oxidation of hydroxylamine by molecular oxygen. chemicalbook.com Researchers found that a higher content of specific nitrogen and oxygen functional groups on the ACF catalyst surface effectively promoted higher selectivity and yield of hydrogen peroxide. chemicalbook.com
Regulatory and Safety Advancements in Industrial and Laboratory Settings
Due to its hazardous properties, including corrosivity, toxicity, and potential carcinogenicity, strict risk management and control measures are imperative when handling hydroxylamine hydrochloride in both industrial and laboratory settings. researchgate.netresearchgate.netnanochemazone.com Regulatory guidelines and safety data sheets provide a framework for its safe use. researchgate.netresearchgate.net Key control measures are designed to minimize exposure through all routes—inhalation, ingestion, and skin or eye contact. rsc.org
Effective risk management involves a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures. researchgate.net
| Hazard Category | Identified Risk | Risk Management & Control Measures |
|---|---|---|
| Engineering Controls | Inhalation of dust/aerosols | Handle in a well-ventilated area. Use only under a chemical fume hood with appropriate exhaust ventilation. researchgate.netresearchgate.net |
| Environmental Contamination | Storage and use areas should have retention basins for spill control. Do not let the product enter drains. rsc.org | |
| Explosion Risk | Avoid heat, sparks, open flames, and other sources of ignition. May explode when heated. researchgate.net | |
| Personal Protective Equipment (PPE) | Eye Contact | Wear appropriate protective eyeglasses or chemical safety goggles (approved under standards like EN166 or NIOSH). researchgate.net |
| Skin Contact | Handle with gloves inspected prior to use. Wear a complete suit protecting against chemicals. researchgate.netresearchgate.net | |
| Inhalation | Use an approved air-purifying respirator if risk assessment shows it is necessary. researchgate.net | |
| Handling & Storage | Personal Hygiene | Do not eat, drink, or smoke when using. Wash hands thoroughly before breaks and at the end of the workday. researchgate.netresearchgate.net Contaminated work clothing should not be allowed out of the workplace. researchgate.net |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed in its original, corrosion-resistant container. researchgate.netresearchgate.net | |
| Incompatible Materials | Store away from strong oxidizing agents and metals. researchgate.net | |
| Spill & Disposal | Accidental Release | For spills, sweep or shovel into suitable, closed, non-metallic containers for disposal, avoiding dust formation. rsc.org Prevent release to the environment. researchgate.net Dispose of contents/container at an approved waste disposal plant. researchgate.net |
Safe Handling and Storage Protocols
The safe handling and storage of hydroxylamine hydrochloride are critical due to its hazardous properties, including corrosivity, toxicity, and potential for explosive decomposition under certain conditions. guidechem.comsigmaaldrich.comepa.ieflinnsci.com Adherence to strict protocols is necessary to mitigate risks in a laboratory or industrial setting. These protocols encompass personal protective equipment (PPE), engineering controls, specific storage conditions, and procedures for handling spills and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate engineering controls are the first line of defense. Operations involving hydroxylamine hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits. durhamtech.eduindotrading.comfishersci.comthermofisher.com Facilities must be equipped with eyewash stations and safety showers. durhamtech.edu
A comprehensive PPE plan is mandatory for all personnel handling the compound. This includes protection for the eyes, skin, and respiratory system.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
|---|---|---|
| Eyes/Face | Safety glasses, chemical safety goggles, or face shield | Must meet appropriate government standards such as OSHA 29 CFR 1910.133 or European Standard EN166. durhamtech.eduindotrading.comfishersci.com |
| Skin | Chemical-resistant gloves (inspected before use), and protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be required depending on the scale of work. durhamtech.eduindotrading.com | Gloves must satisfy specifications of EU Directive 89/686/EEC and the derived standard EN 374. vu.nl |
| Respiratory | An approved respirator (e.g., NIOSH/MSHA or European Standard EN 149) should be used if ventilation is inadequate or exposure limits are exceeded. indotrading.comfishersci.com A full-face particle respirator may be appropriate in some situations. indotrading.com |
Handling Procedures
When handling hydroxylamine hydrochloride, personnel should avoid all personal contact, including the inhalation of dust. apolloscientific.co.uk It is crucial to prevent the formation of dust and aerosols. indotrading.comvu.nl The compound should not be allowed to come into contact with skin, eyes, or clothing. durhamtech.edulobachemie.com General hygiene practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in work areas, are essential. apolloscientific.co.uklobachemie.comnwsci.com Contaminated work clothing should not be taken out of the workplace and must be laundered separately before reuse. apolloscientific.co.uklobachemie.com
Storage Conditions
Proper storage is vital for maintaining the stability and safety of hydroxylamine hydrochloride. The compound is sensitive to air, moisture, and heat. sigmaaldrich.comepa.ieguidechem.comfishersci.com It is hygroscopic and decomposes when exposed to moisture. guidechem.comepa.ie
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool, dry, well-ventilated area. guidechem.comdurhamtech.eduapolloscientific.co.uk An ideal temperature range is between 2-8°C (35-46°F). guidechem.comguidechem.com | Minimizes decomposition and maintains compound stability. guidechem.comguidechem.com |
| Environment | Keep away from heat, sparks, open flames, and other sources of ignition. durhamtech.edulobachemie.com The storage area should be fireproof. nwsci.com | The compound may explode when heated, with decomposition starting at temperatures above 150°C. sigmaaldrich.comindotrading.comilo.org |
| Containers | Store in a tightly closed, original container. guidechem.comepa.iedurhamtech.edu Containers should be corrosion-resistant with a resistant inner liner; glass is a preferred material. lobachemie.comguidechem.com Metal containers should not be used. sigmaaldrich.com | Prevents exposure to moisture and air, which can cause decomposition. epa.ieguidechem.com Hydroxylamine hydrochloride can be corrosive to metals. flinnsci.comlobachemie.com |
| Security | Store in a locked-up area. apolloscientific.co.uklobachemie.comnwsci.com | Restricts access to authorized personnel only. |
Incompatibility
Hydroxylamine hydrochloride is incompatible with a range of substances. Mixing it with these materials can lead to dangerous reactions, including the production of toxic gases or explosions. guidechem.comguidechem.com
Table 3: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
|---|---|
| Strong oxidizing agents | Violent reaction, risk of fire/explosion. epa.ienwsci.comhawaii.edu |
| Metals | Corrosive to metals. lobachemie.com |
| Alkalis / Strong bases | Reacts to form free hydroxylamine, which is unstable. epa.ienwsci.com |
| Heat, moisture, air | Causes decomposition. epa.ieguidechem.comfishersci.comhawaii.edu |
Spill and Disposal Procedures
In the event of a spill, the area should be evacuated and ventilated. lobachemie.com Personnel involved in cleanup must wear appropriate PPE. apolloscientific.co.uklobachemie.com The spilled solid should be swept up or collected mechanically, avoiding dust generation, and placed into suitable, labeled, closed containers for disposal. indotrading.comlobachemie.comilo.org The spill area should be washed after material pickup is complete. flinnsci.comdurhamtech.edu
Disposal of hydroxylamine hydrochloride and its containers must be conducted by a licensed hazardous-waste disposal contractor. lobachemie.com The material should not be allowed to enter drains or the environment, as it is very toxic to aquatic life. indotrading.comthermofisher.comlobachemie.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Carbon dioxide |
| Copper sulfate (B86663) |
| Hydrogen chloride |
| Hydrogen peroxide |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Nitrogen oxides |
| Phosphorus chlorides |
| Sodium acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
